EN884
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
1-[4-(pyridin-3-ylmethyl)piperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-2-14(17)16-8-5-12(6-9-16)10-13-4-3-7-15-11-13/h2-4,7,11-12H,1,5-6,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUANOVWGPXFWFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of EN884 in SKP1 Recruitment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of EN884, a novel cysteine-reactive covalent recruiter of the SKP1 adaptor protein. By targeting a core component of the SKP1-CUL1-F-box (SCF) E3 ubiquitin ligase complex, this compound enables the development of proteolysis-targeting chimeras (PROTACs) for the degradation of neo-substrate proteins. This document details the discovery, mechanism, and application of this compound, presenting key quantitative data, experimental protocols, and visual diagrams of the underlying biological pathways and research methodologies.
Core Mechanism of this compound Action
This compound is a small molecule discovered through a screen of cysteine-reactive covalent ligands.[1] It functions as a "molecular glue," covalently binding to a specific cysteine residue on the SKP1 protein.[1][2] SKP1 is an essential adaptor protein within the Cullin-RING E3 ubiquitin ligase family, specifically the SCF complex.[3] The covalent modification of SKP1 by this compound allows for the recruitment of this E3 ligase machinery to target proteins that are not its natural substrates.
The mechanism unfolds as follows:
-
Covalent Modification of SKP1: this compound possesses a reactive acrylamide warhead that forms a covalent bond with the thiol group of cysteine 160 (C160) on SKP1.[1][2] This binding is dependent on SKP1 being part of the larger SCF complex, as this compound does not bind to monomeric SKP1.[4]
-
E3 Ligase Recruitment: By attaching to SKP1, this compound effectively "hijacks" the entire SCF E3 ligase complex, which includes CUL1, RBX1, and an F-box protein.[3]
-
Neo-substrate Degradation: When this compound is incorporated into a PROTAC molecule, which also includes a ligand for a target protein (e.g., BRD4), it induces the formation of a ternary complex between the SCF E3 ligase and the target protein.[1][5] This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[5]
This novel mechanism of recruiting a core E3 ligase adaptor protein, rather than a substrate receptor like Cereblon or VHL, opens up new avenues for targeted protein degradation, potentially overcoming resistance mechanisms associated with non-essential E3 ligases.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the research on this compound and its derivatives.
Table 1: this compound Engagement with SKP1
| Compound | Assay Type | Target | Result | Cell Line | Reference |
| This compound | Gel-based ABPP | SKP1-FBXO7-CUL1-RBX1 complex | Dose-dependent displacement of IA-rhodamine probe | N/A (pure protein) | [1] |
| This compound | isoDTB-ABPP (Mass Spectrometry) | SKP1 | 7% engagement of C160 | HEK293T | [2][4] |
| SJH1-37m (alkyne probe of this compound) | Pulldown Assay | SKP1 | Successful pulldown of SKP1 | HEK293T | [1][4] |
Table 2: Protein Degradation by this compound-based PROTACs
| PROTAC | Target Protein | Concentration | Treatment Time | Degradation | Cell Line | Reference |
| SJH1-51B (this compound-JQ1) | BRD4 | 10 µM | 24 h | Moderately selective degradation | MDA-MB-231 | [5] |
| SJH1-62B (this compound-AR ligand) | Androgen Receptor (AR) | 1 µM | 24 h | Selective degradation | LNCaP | [1] |
Signaling Pathways and Experimental Workflows
Visual representations of the molecular interactions and experimental procedures provide a clearer understanding of the this compound mechanism.
Figure 1. this compound-mediated recruitment of the SCF E3 ligase complex to a target protein for proteasomal degradation.
Figure 2. Experimental workflow for the discovery of this compound using competitive Activity-Based Protein Profiling (ABPP).
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments involved in the characterization of this compound.
Gel-Based Activity-Based Protein Profiling (ABPP)
This protocol was used to identify this compound from a library of covalent ligands.[1]
-
Protein Preparation: Pure human SKP1-FBXO7-CUL1-RBX1 complex is diluted in PBS.
-
Competitive Incubation: The protein complex is pre-incubated with varying concentrations of this compound (or other library compounds) for 30 minutes at room temperature.
-
Probe Labeling: A fluorophore-conjugated cysteine-reactive iodoacetamide probe (IA-rhodamine) is added to the mixture and incubated for another 30 minutes at room temperature.
-
SDS-PAGE: The reaction is quenched with 4x Laemmli sample buffer and boiled for 5 minutes. The proteins are then separated by SDS-PAGE.
-
Fluorescence Scanning: The gel is scanned on a fluorescence gel scanner to visualize the labeling of SKP1. A decrease in fluorescence intensity in the presence of this compound indicates that it is competing with the IA-rhodamine probe for binding to a cysteine residue on SKP1.
Isotopic Desthiobiotin-ABPP (isoDTB-ABPP) for Target Engagement
This mass spectrometry-based method was used to confirm the engagement of this compound with SKP1 in a cellular context and identify the specific cysteine residue involved.[2][4]
-
Cell Culture and Treatment: HEK293T cells are cultured and treated with either DMSO (vehicle) or this compound (50 µM) for 4 hours.
-
Cell Lysis: Cells are harvested, washed with PBS, and lysed in a buffer containing 1% Triton X-100.
-
Probe Labeling: The lysates are treated with an alkyne-functionalized iodoacetamide probe (IA-alkyne) to label accessible cysteines.
-
Click Chemistry: The DMSO-treated lysate is reacted with a "light" desthiobiotin-azide tag, while the this compound-treated lysate is reacted with a "heavy" isotopically labeled desthiobiotin-azide tag via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Sample Combination and Enrichment: The light and heavy-labeled lysates are combined, and the probe-modified proteins are enriched using streptavidin beads.
-
Proteomic Analysis: The enriched proteins are digested with trypsin, and the resulting peptides are analyzed by LC-MS/MS. The ratio of heavy to light peptides is quantified to determine the degree of engagement of this compound with specific cysteine residues. A ratio greater than one indicates that this compound has blocked the IA-alkyne probe from binding to that cysteine.
Cellular Degradation Assays
This protocol is used to assess the ability of this compound-based PROTACs to induce the degradation of a target protein.[5]
-
Cell Culture and Treatment: A relevant cell line (e.g., MDA-MB-231 for BRD4, LNCaP for AR) is seeded in multi-well plates. The cells are then treated with the PROTAC molecule at various concentrations for a specified period (e.g., 24 hours).
-
Proteasome and Neddylation Inhibition (Controls): To confirm the mechanism of degradation, cells can be pre-treated with a proteasome inhibitor (e.g., bortezomib) or a NEDD8-activating enzyme inhibitor (e.g., MLN4924) before adding the PROTAC.
-
Cell Lysis: After treatment, cells are washed with PBS and lysed.
-
Western Blotting: The protein concentrations of the lysates are normalized. The lysates are then subjected to SDS-PAGE and transferred to a membrane. The levels of the target protein and a loading control (e.g., GAPDH) are detected using specific primary and secondary antibodies.
-
Quantitative Proteomics (TMT-based): For a global view of protein level changes, cell lysates from different treatment groups can be labeled with tandem mass tags (TMT), combined, and analyzed by LC-MS/MS to quantify changes in the abundance of thousands of proteins simultaneously.
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation. Its unique mechanism of covalently recruiting the essential E3 ligase adaptor protein SKP1 provides a novel strategy for developing next-generation protein degraders. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers interested in leveraging this technology. Further medicinal chemistry optimization of the this compound scaffold holds the promise of generating more potent and selective therapeutics for a wide range of diseases driven by aberrant protein function.
References
Introduction: The Quest for New E3 Ligase Recruiters
An in-depth technical guide on the discovery of EN884, a novel covalent ligand for the E3 ligase adaptor protein SKP1, identified through a chemoproteomics-based screening approach. This document is intended for researchers, scientists, and drug development professionals interested in targeted protein degradation (TPD) and covalent ligand discovery.
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, utilizing small molecules to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to eliminate disease-causing proteins. A popular strategy within TPD is the use of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of the target protein, marking it for degradation by the proteasome.
While the TPD field has seen rapid advancement, its scope has been limited by the small number of available E3 ligase recruiters. The discovery of novel, synthetically tractable ligands for different E3 ligases is a critical area of research to expand the applicability of TPD. This guide details the discovery of this compound, a covalent recruiter for the SKP1 protein, a key component of the Cullin-RING E3 ligase (CRL) family. The discovery was enabled by a chemoproteomics platform, specifically Activity-Based Protein Profiling (ABPP), which allows for the screening of covalent ligands against their protein targets in complex biological systems.[1][2][3]
Chemoproteomics-Enabled Discovery of this compound
This compound was identified from a library of cysteine-reactive covalent fragments through a competitive screening process designed to find molecules that interact with components of the SKP1-CUL1-F-box (SCF) E3 ligase complex.[1]
Experimental Workflow
The discovery process involved a multi-stage chemoproteomic workflow, starting with a broad screen and progressing to specific target identification and cellular validation.
Key Experimental Protocols
Protocol 1: Competitive Gel-Based Activity-Based Protein Profiling (ABPP)
-
Library Preparation: A diverse library of cysteine-reactive covalent fragments (bearing acrylamide and chloroacetamide warheads) was compiled.
-
Protein Complex: The purified human SKP1-FBXO7-CUL1-RBX1 complex was used as the target.
-
Competition Assay: Individual compounds from the covalent library were incubated with the protein complex to allow for potential binding.
-
Probe Labeling: A broad-spectrum, cysteine-reactive fluorescent probe (e.g., IA-rhodamine) was added to the mixture. This probe labels cysteines that were not engaged by the test compound.
-
Analysis: The samples were resolved by SDS-PAGE. A reduction in fluorescent signal for the SKP1 band in the presence of a test compound indicated that the compound successfully competed with the probe for a binding site.
-
Hit Confirmation: Initial hits were repurchased and retested in dose-response format to confirm activity. This compound emerged as the top reproducible hit from this screen.[1]
Target Identification and Binding Site Characterization
Following the initial screen, mass spectrometry was employed to confirm the direct target of this compound and to pinpoint the exact amino acid residue involved in the covalent interaction.
Binding Site Identification
Tandem mass spectrometry (MS/MS) analysis of the SKP1-FBXO7-CUL1-RBX1 complex after incubation with this compound definitively identified a single site of modification: Cysteine 160 (C160) on the SKP1 protein.[1] This residue is located in a C-terminal region of SKP1 predicted to be an intrinsically disordered region (IDR), a location whose flexibility is known to be important for interactions with various F-box proteins.[1]
Protocol 2: Binding Site Identification by Tandem Mass Spectrometry (MS/MS)
-
Incubation: The purified SKP1-FBXO7-CUL1-RBX1 complex was incubated with an excess of this compound to ensure modification.
-
Digestion: The protein complex was denatured, reduced, alkylated, and subsequently digested into smaller peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The MS/MS spectra were searched against a protein database. The software identified peptides whose mass was increased by an amount corresponding to the mass of this compound, and the MS/MS fragmentation pattern confirmed that the modification was located on the peptide containing C160.[1]
Quantitative Summary of Screening and Identification
| Parameter | Method | Result | Reference |
| Initial Hit Identification | Competitive Gel-Based ABPP | This compound identified as a top reproducible hit showing dose-response displacement of a cysteine-reactive probe. | [1] |
| Covalent Binding Site | Tandem Mass Spectrometry (MS/MS) | Cysteine 160 (C160) on SKP1. | [1] |
Cellular Target Engagement and Selectivity
A critical step in evaluating a new covalent ligand is to assess its performance in a cellular context, determining both its ability to engage the intended target and its selectivity across the entire proteome.
Cellular Engagement Analysis
To measure the extent to which this compound engages SKP1 in living cells, an isotopic desthiobiotin-ABPP (isoDTB-ABPP) experiment was performed in HEK293T cells. The results showed that this compound engaged C160 on SKP1 by 7%.[1] While this level of engagement may seem low, it is consistent with that observed for other covalent E3 ligase recruiters that have been successfully used in PROTAC applications.[1] This may suggest that only a fraction of the total SKP1 pool needs to be engaged to elicit a biological effect, or that this compound preferentially engages a specific sub-population of SKP1 within the cell.[1]
Protocol 3: Isotopic Desthiobiotin-ABPP (isoDTB-ABPP)
-
Cell Treatment: HEK293T cells were treated with either this compound or a vehicle control (e.g., DMSO).
-
Lysis and Probe Labeling: Cells were lysed, and the proteomes were labeled with a cysteine-reactive, alkyne-functionalized probe.
-
Click Chemistry: The probe-labeled proteins were conjugated to an isotopically light (for vehicle) or heavy (for this compound-treated) desthiobiotin-azide tag via copper-catalyzed click chemistry.
-
Enrichment & Digestion: The samples were combined, and biotinylated proteins were enriched using streptavidin beads. The enriched proteins were then digested into peptides.
-
LC-MS/MS Analysis: Peptides were analyzed by mass spectrometry. The ratio of heavy to light peptides for SKP1 containing C160 was used to quantify the degree of target engagement by this compound.
Proteome-Wide Selectivity
To assess the selectivity of the this compound scaffold, a pulldown proteomics experiment was conducted using an alkyne-functionalized probe derived from this compound. This experiment revealed a statistically significant 2.8-fold enrichment of SKP1. However, the probe was not highly selective, as 414 other proteins were also significantly enriched out of 5,928 identified proteins.[1] Importantly, no other core components of the CUL1 E3 ligase complex were identified as off-targets.[1]
Quantitative Summary of Cellular Analysis
| Parameter | Method | Result | Reference |
| Cellular Target Engagement | isoDTB-ABPP in HEK293T cells | 7% engagement of C160 on SKP1. | [1] |
| Target Enrichment | Pulldown Proteomics | 2.8-fold enrichment of SKP1. | [1] |
| Proteome-Wide Selectivity | Pulldown Proteomics | 414 off-targets were significantly enriched out of 5,928 proteins identified. | [1] |
Signaling Pathway Context and Future Applications
This compound targets a critical node in the ubiquitin-proteasome system. SKP1 acts as an adaptor protein that links substrate-recognition proteins (F-box proteins) to the core E3 ligase machinery (CUL1-RBX1). By providing a covalent handle on SKP1, this compound opens the door to new strategies for hijacking this complex.
The discovery of this compound serves as a valuable starting point for the development of SKP1-based degraders. The this compound scaffold can be elaborated with a linker and a warhead for a protein of interest, creating a novel PROTAC. While synthetic challenges were noted in extending the molecule off its pyridine ring, an analog replacing this ring with benzene was shown to retain comparable binding to SKP1, suggesting the scaffold is synthetically tractable.[1]
Conclusion
The discovery of this compound through a competitive chemoproteomics screen highlights the power of this platform for identifying novel, covalent E3 ligase recruiters. This compound covalently targets C160 on the adaptor protein SKP1, providing a new chemical tool to engage the SCF E3 ligase complex. Although cellular engagement is modest and selectivity requires further optimization, this compound represents a promising and synthetically tractable starting point for the development of next-generation TPD therapeutics. This work expands the toolbox of E3 ligase recruiters, a critical step toward unlocking the full potential of targeted protein degradation.
References
- 1. Exploiting the Cullin E3 Ligase Adaptor Protein SKP1 for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
EN884: A Covalent Adaptor for SKP1-Mediated Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality with the potential to address previously "undruggable" targets. This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. A key component of this machinery is the E3 ubiquitin ligase system. While much of the focus in PROTAC development has been on recruiting substrate receptor proteins of E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL), recent advancements have explored the targeting of core components of the E3 ligase complex. This guide focuses on EN884, a novel covalent recruiter of the S-Phase Kinase-Associated Protein 1 (SKP1), an essential adaptor protein within the SKP1-CUL1-F-box (SCF) E3 ubiquitin ligase complex. By engaging SKP1, this compound provides a new avenue for inducing the degradation of target proteins, offering a potential strategy to overcome resistance mechanisms associated with other E3 ligase recruiters.
Mechanism of Action of this compound
This compound is a cysteine-reactive covalent ligand that specifically targets the SKP1 adaptor protein.[1] It forms a covalent bond with Cysteine 160 (Cys160) of SKP1, a residue located in a flexible region of the protein.[1] This covalent engagement allows for the recruitment of the entire SCF E3 ligase complex. When incorporated into a PROTAC, this compound serves as the E3 ligase-recruiting moiety. The other end of the PROTAC contains a ligand for a protein of interest (POI). The simultaneous binding of the PROTAC to both SKP1 (via this compound) and the POI brings the SCF complex into close proximity with the target protein. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[2]
Below is a diagram illustrating the signaling pathway of this compound-mediated targeted protein degradation.
Caption: this compound covalently binds to SKP1, enabling a PROTAC to recruit the SCF E3 ligase complex to a target protein for ubiquitination and degradation.
Quantitative Data Summary
The efficacy of this compound-based PROTACs has been demonstrated through the degradation of specific target proteins, such as BRD4. The following tables summarize the key quantitative data from relevant studies.
Table 1: this compound-based PROTAC (SJH-1-62B) Mediated Degradation of BRD4
| Cell Line | Concentration (µM) | Treatment Time (h) | BRD4 Degradation (%) |
| HEK293T | 1 | 24 | ~50 |
| MOLM14 | 1 | 24 | ~75 |
Data extracted from Hong, S. H., et al. (2023). Exploiting the Cullin E3 Ligase Adaptor Protein SKP1 for Targeted Protein Degradation.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Activity-Based Protein Profiling (ABPP) for this compound Target Engagement
This protocol is used to identify the protein targets of this compound and confirm its covalent binding to SKP1.
Materials:
-
HEK293T cells
-
This compound alkyne probe
-
Rhodamine-azide tag
-
Copper(II) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
SDS-PAGE gels
-
Fluorescence scanner
Procedure:
-
Culture HEK293T cells to ~80% confluency.
-
Lyse the cells and quantify the protein concentration.
-
Incubate the cell lysate with the this compound alkyne probe at a specified concentration for 1 hour at room temperature.
-
Perform a click chemistry reaction by adding rhodamine-azide, CuSO4, TCEP, and TBTA to the lysate. Incubate for 1 hour at room temperature.
-
Quench the reaction by adding EDTA.
-
Separate the proteins by SDS-PAGE.
-
Visualize the probe-labeled proteins using a fluorescence scanner. A band corresponding to the molecular weight of SKP1 should be observed.
Below is a diagram illustrating the experimental workflow for Activity-Based Protein Profiling.
Caption: Workflow for identifying protein targets of this compound using activity-based protein profiling.
Cellular BRD4 Degradation Assay
This protocol is used to quantify the degradation of a target protein, such as BRD4, upon treatment with an this compound-based PROTAC.
Materials:
-
HEK293T or other suitable cell line
-
This compound-based BRD4 PROTAC (e.g., SJH-1-62B)
-
DMSO (vehicle control)
-
Lysis buffer
-
BCA protein assay kit
-
Primary antibodies (anti-BRD4, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the this compound-based BRD4 PROTAC at various concentrations or for different time points. Include a DMSO vehicle control.
-
After treatment, wash the cells with PBS and lyse them.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against BRD4 and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the BRD4 signal to the loading control to determine the percentage of degradation.
Below is a diagram illustrating the logical relationship of a cellular degradation assay.
Caption: Logical flow of a cellular assay to quantify targeted protein degradation.
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation by providing a tool to engage a core component of the SCF E3 ligase complex. This covalent SKP1 recruiter opens up new possibilities for the development of PROTACs against a wide range of therapeutic targets. The methodologies and data presented in this guide offer a comprehensive resource for researchers and drug developers looking to explore the potential of this compound in their own discovery programs. As the landscape of TPD continues to evolve, the ability to recruit different E3 ligase components will be crucial for expanding the scope and overcoming the challenges of this promising therapeutic modality.
References
No Publicly Available Data for Chemical Compound EN884
Following a comprehensive search of scientific and chemical databases, no information has been found regarding a compound designated as EN884. This suggests that "this compound" may be an internal project code, a proprietary compound not yet disclosed in public literature, or a potential typographical error.
Extensive queries for the chemical structure, properties, and any associated biological data for this compound have failed to yield any relevant results. The designation does not appear in established chemical registries or scientific publications, making it impossible to provide a technical guide as requested.
For researchers, scientists, and drug development professionals seeking information on a specific compound, the correct and publicly available identifier is crucial. This can include:
-
Chemical Name (IUPAC or common)
-
CAS Registry Number
-
Internal code from a known company or research institution, if publicly disclosed
-
Reference in a peer-reviewed publication or patent
Without such information, a thorough analysis of the chemical structure, properties, and related experimental data cannot be conducted. It is recommended to verify the compound identifier and its public availability before initiating a detailed technical inquiry.
EN884 for PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of EN884, a covalent recruiter of the SKP1 E3 ligase adaptor protein, for its application in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its mechanism of action, provide representative experimental protocols, and present data on its use in targeting the epigenetic reader protein BRD4 for degradation.
Introduction to this compound and SKP1 Recruitment
Targeted protein degradation using PROTACs has emerged as a powerful therapeutic modality.[1] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1] By inducing proximity between the POI and the E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the target protein by the proteasome.[1]
While most PROTACs have utilized the substrate receptor components of Cullin-RING E3 ubiquitin ligases, such as Cereblon (CRBN) or von Hippel-Lindau (VHL), recent research has explored the recruitment of core, essential components of these complexes. This compound is a novel, cysteine-reactive covalent ligand that targets SKP1 (S-Phase Kinase-Associated Protein 1).[2][3][4] SKP1 is a critical adaptor protein within the SKP1-CUL1-F-box (SCF) E3 ubiquitin ligase complex, one of the largest families of E3 ligases.[2][5] By recruiting SKP1, this compound provides an alternative and promising strategy for inducing the degradation of neo-substrate proteins.[2][3][4]
Mechanism of Action: The this compound-PROTAC Pathway
An this compound-based PROTAC operates by hijacking the SCF E3 ligase complex to induce degradation of a specific target protein. The mechanism can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule, comprising this compound, a linker, and a POI-binding ligand (e.g., JQ1 for BRD4), simultaneously binds to SKP1 within the SCF complex and the target protein (BRD4). This forms a key ternary complex (BRD4-PROTAC-SKP1).
-
Ubiquitination: The formation of this ternary complex brings the target protein into close proximity to the catalytic machinery of the SCF E3 ligase. This leads to the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein.
-
Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized by the 26S proteasome, the cell's primary protein degradation machinery.
-
Target Destruction and PROTAC Recycling: The proteasome unfolds and degrades the target protein into small peptides. The PROTAC molecule is then released and can participate in further catalytic cycles of degradation.
dot
Caption: Signaling pathway of this compound-based PROTAC-mediated BRD4 degradation.
Data Presentation: this compound-based PROTACs for BRD4 Degradation
The efficacy of this compound-based PROTACs in degrading BRD4 has been demonstrated. A series of degraders were synthesized by linking the SKP1 recruiter this compound to the BET family inhibitor JQ1 via different linkers.[3] The degradation of both the long and short isoforms of BRD4 was assessed by Western blotting in HEK293T cells after 24 hours of treatment.
| Degrader Name | Linker Type | Concentration (µM) | Estimated BRD4 Degradation (%)[3] |
| SJH2-045 | C2 Alkyl | 1 | ~50% |
| SJH2-048 | C4 Alkyl | 1 | ~70% |
| SJH2-049 | C5 Alkyl | 1 | ~75% |
| SJH2-050 | PEG3 | 1 | ~60% |
| MZ1 (Control) | VHL-recruiter | 1 | >90% |
Note: Degradation percentages are estimated based on densitometry analysis of the Western blot images presented in Hong et al., 2023.[3] MZ1 is a well-characterized VHL-based BRD4 degrader used as a positive control.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound-based PROTACs and their evaluation for BRD4 degradation.
Synthesis of this compound-JQ1 PROTACs (Representative Protocol)
The synthesis of this compound-based PROTACs involves the conjugation of three components: the JQ1 warhead, a linker with a defined length, and the this compound E3 ligase recruiter. As a specific protocol for this compound is not publicly available, a representative multi-step synthesis is outlined below, based on common organic chemistry reactions used in PROTAC synthesis, such as amide bond formation.
Step 1: Synthesis of Amine-Functionalized Linkers Alkyl or PEG linkers with terminal amine and carboxylic acid groups are either commercially available or can be synthesized using standard procedures. For example, a C4 alkyl linker can be prepared from 5-aminopentanoic acid.
Step 2: Coupling of JQ1-acid to the Linker (+)-JQ1 carboxylic acid is used as the starting material for the BRD4 warhead.
-
Dissolve (+)-JQ1 carboxylic acid (1 equivalent) and an amine-functionalized linker (e.g., tert-butyl (5-aminopentyl)carbamate, 1.1 equivalents) in a suitable aprotic solvent like N,N-Dimethylformamide (DMF).
-
Add a peptide coupling agent such as HATU (1.2 equivalents) and a base like N,N-Diisopropylethylamine (DIPEA, 3 equivalents).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring completion by LC-MS.
-
Upon completion, perform an aqueous workup and purify the JQ1-linker intermediate by column chromatography.
-
Deprotect the terminal amine group (e.g., using trifluoroacetic acid for a Boc group) to yield the JQ1-linker-amine conjugate.
Step 3: Coupling of JQ1-Linker-Amine to this compound Precursor This final step involves forming an amide bond with a carboxylic acid derivative of an this compound precursor.
-
Activate the carboxylic acid group of an this compound precursor (1 equivalent) using a coupling agent like HATU (1.2 equivalents) in DMF.
-
Add the JQ1-linker-amine conjugate (1.1 equivalents) and a base (e.g., DIPEA, 3 equivalents) to the reaction mixture.
-
Stir at room temperature until the reaction is complete, as monitored by LC-MS.
-
Purify the final PROTAC product using reverse-phase HPLC to achieve high purity.
dot
Caption: Representative workflow for the synthesis of an this compound-JQ1 PROTAC.
Western Blot Protocol for BRD4 Degradation
This protocol details the steps to assess the degradation of BRD4 in a human cell line (e.g., HEK293T or a relevant cancer cell line) following treatment with an this compound-based PROTAC.
Materials:
-
Cell Line (e.g., HEK293T)
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
This compound-based PROTACs (stock solution in DMSO)
-
Vehicle Control (DMSO)
-
Positive Control (e.g., MZ1)
-
Proteasome Inhibitor (e.g., MG132, optional)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE Gels and Electrophoresis Apparatus
-
PVDF or Nitrocellulose Membranes and Transfer Apparatus
-
Blocking Buffer (5% non-fat milk or BSA in TBST)
-
Primary Antibodies: Rabbit anti-BRD4, Mouse anti-GAPDH (or other loading control)
-
Secondary Antibodies: HRP-conjugated goat anti-rabbit IgG, HRP-conjugated goat anti-mouse IgG
-
Chemiluminescent Substrate (ECL)
-
Imaging System
Procedure:
-
Cell Seeding: Plate HEK293T cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the this compound-PROTACs in fresh culture medium.
-
Treat cells with the desired concentrations of PROTACs (e.g., 1 µM as in the reference study) for a specified time (e.g., 24 hours).[3]
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
(Optional) To confirm proteasome-dependent degradation, pre-treat a set of wells with a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours before adding the PROTAC.
-
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against BRD4 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Repeat the immunoblotting process for the loading control (e.g., GAPDH) on the same membrane after stripping or on a separate blot.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the BRD4 band intensity to the corresponding loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
-
dot
Caption: Experimental workflow for Western Blot analysis of BRD4 degradation.
Conclusion
This compound represents a significant advancement in PROTAC technology by enabling the recruitment of the essential E3 ligase adaptor protein SKP1. This opens up new avenues for targeted protein degradation, potentially overcoming resistance mechanisms associated with non-essential E3 ligases. The successful degradation of BRD4 using this compound-JQ1 conjugates demonstrates the viability of this approach. Further optimization of the linker and this compound moiety could lead to the development of highly potent and selective degraders for a wide range of therapeutic targets. This guide provides the foundational knowledge and experimental framework for researchers to explore and develop novel PROTACs based on the this compound scaffold.
References
An In-depth Technical Guide to EN884-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to EN884: A Novel Approach to Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. A key strategy in TPD is the use of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. While most PROTACs leverage substrate receptor proteins of E3 ligases, such as Cereblon (CRBN) and von Hippel-Lindau (VHL), recent advancements have explored the recruitment of core components of the E3 ligase machinery.
This compound represents a pioneering class of small molecules that opens up new avenues in TPD by covalently targeting a core adapter protein within the Cullin-RING E3 ubiquitin ligase complex. Specifically, this compound is a cysteine-reactive covalent recruiter of S-Phase Kinase-Associated Protein 1 (SKP1).[1][2] SKP1 is an essential adapter protein in the SKP1-CUL1-F-box (SCF) E3 ubiquitin ligase complex, one of the largest and most important families of E3 ligases in humans.[1][2] By engaging this fundamental component of the ubiquitin-proteasome system, this compound-based PROTACs offer a novel strategy for inducing the degradation of neo-substrate proteins, including therapeutically relevant targets like Bromodomain-containing protein 4 (BRD4) and the Androgen Receptor (AR).[1][3] This guide provides a comprehensive overview of the basic principles of this compound-mediated protein degradation, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its characterization, and visualizations of the key processes.
Core Principles of this compound-Mediated Protein Degradation
The mechanism of action of this compound-based PROTACs hinges on the specific and covalent recruitment of the SKP1 protein. This novel approach distinguishes itself from conventional PROTACs by targeting an adapter protein rather than a substrate receptor.
Mechanism of Action
This compound contains a cysteine-reactive acrylamide "warhead" that enables it to form a covalent bond with a specific cysteine residue on its target protein.[2] Through meticulous screening and advanced proteomics techniques, this residue has been identified as Cysteine 160 (C160) on SKP1.[2] The covalent nature of this interaction provides a stable anchor for the recruitment of the entire SCF E3 ligase complex.
When incorporated into a PROTAC, the this compound moiety serves as the E3 ligase-recruiting ligand. The other end of the PROTAC contains a ligand that binds to a protein of interest (POI). The linker connecting these two ligands is of critical importance for facilitating the formation of a stable ternary complex between the SCF E3 ligase, the PROTAC, and the POI. Once this ternary complex is formed, the E3 ligase catalyzes the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged POI. The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.
References
- 1. Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Essentiality of SKP1 in EN884 Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the functional relationship between the small molecule EN884 and the S-phase kinase-associated protein 1 (SKP1). This compound has been identified as a cysteine-reactive covalent recruiter of SKP1, a critical adaptor protein within the SKP1-Cullin-1-F-box (SCF) E3 ubiquitin ligase complex. This interaction has been leveraged in the development of proteolysis-targeting chimeras (PROTACs) for the targeted degradation of proteins implicated in disease, such as the bromodomain-containing protein 4 (BRD4). This document details the mechanism of action, presents key quantitative data, outlines detailed experimental protocols for investigating this interaction, and provides visual representations of the associated biological pathways and experimental workflows. The central finding of the research detailed herein is the absolute essentiality of SKP1 for the downstream activity of this compound-based PROTACs, highlighting a critical dependency for this targeted protein degradation modality.
Introduction: SKP1 and the Ubiquitin-Proteasome System
The ubiquitin-proteasome system (UPS) is a fundamental cellular process responsible for the degradation of a vast array of proteins, thereby regulating numerous cellular functions including cell cycle progression, signal transduction, and apoptosis.[1][2] E3 ubiquitin ligases are key components of the UPS, providing substrate specificity for ubiquitination. The SCF complex is one of the largest families of E3 ubiquitin ligases, composed of four core components: SKP1, Cullin-1 (CUL1), an F-box protein, and the RING-box protein 1 (RBX1).[3]
SKP1 functions as an essential adaptor protein, bridging the CUL1 scaffold to a diverse family of F-box proteins.[2][4] These F-box proteins are responsible for recognizing and binding to specific protein substrates destined for degradation.[5] Given its central role in the assembly and function of numerous SCF complexes, SKP1 is essential for the regulation of a wide variety of cellular processes.[1][6]
This compound: A Covalent Recruiter of SKP1
This compound is a small molecule that has been identified as a cysteine-reactive covalent ligand of SKP1.[7][8][9] It was discovered through a screen of cysteine-reactive covalent ligands and has been shown to dose-dependently displace a cysteine-reactive probe from the SKP1 protein within the context of the SCF complex.[9][10] Mass spectrometry analysis has identified that this compound covalently modifies the C160 residue on SKP1.[9][11] Interestingly, the binding of this compound to SKP1 is dependent on SKP1 being part of the larger Cullin complex, suggesting that the binding site may be at an interface with other complex components.[11][12]
The ability of this compound to recruit SKP1 has been exploited in the design of PROTACs. PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ligase, and a linker.[12] By simultaneously binding the target protein and an E3 ligase, PROTACs induce the ubiquitination and subsequent proteasomal degradation of the target protein.
A PROTAC derived from this compound, named SJH1-51B, links a derivative of this compound to the BRD4 inhibitor JQ1.[9] This molecule is designed to recruit the SCF complex via its interaction with SKP1 to induce the degradation of BRD4.
SKP1 is Essential for this compound-based PROTAC Activity
The central thesis of this guide is the indispensable role of SKP1 in mediating the downstream effects of this compound-based PROTACs. Experimental evidence has demonstrated that the degradation of the target protein, BRD4, by the this compound-based PROTAC SJH1-51B is entirely dependent on the presence of SKP1.[1] In studies where SKP1 expression was knocked down using short hairpin RNA (shRNA), the ability of SJH1-51B to degrade BRD4 was completely abolished.[12] This directly confirms that the mechanism of action of this PROTAC is mediated through its engagement with SKP1 and the subsequent recruitment of the SCF E3 ligase complex.
Quantitative Data
The following table summarizes the quantitative data related to the activity of the this compound-derived PROTAC, SJH1-51B.
| Parameter | Description | Value | Cell Line | Reference |
| BRD4 Degradation | Percentage of BRD4 (short isoform) degraded by 5 µM SJH1-51B after 24 hours. | ~94% | HEK293T | [12] |
| BRD4 Degradation with SKP1 Knockdown | Percentage of BRD4 (short isoform) degraded by 5 µM SJH1-51B after 24 hours in SKP1 knockdown cells. | No significant degradation | HEK293T | [12] |
Note: Specific DC50 and Dmax values for BRD4 degradation by SJH1-51B in HEK293T cells, and the binding affinity (Kd) for the initial non-covalent interaction of this compound with the SKP1 complex, are not explicitly provided in the primary literature and would require further experimental determination.
Signaling Pathways and Experimental Workflows
PROTAC-Mediated Degradation Pathway
The following diagram illustrates the mechanism by which an this compound-based PROTAC (SJH1-51B) hijacks the SCF E3 ubiquitin ligase complex to induce the degradation of a target protein (BRD4).
Experimental Workflow for Investigating SKP1 Essentiality
This diagram outlines the key experimental steps to confirm that SKP1 is essential for the activity of an this compound-based PROTAC.
Detailed Experimental Protocols
Gel-Based Activity-Based Protein Profiling (ABPP) for this compound-SKP1 Engagement
This protocol is used to assess the ability of this compound to covalently bind to SKP1 within the SCF complex by competing with a fluorescently labeled cysteine-reactive probe.
Materials:
-
Purified human SKP1-FBXO7-CUL1-RBX1 complex
-
This compound
-
Iodoacetamide-rhodamine (IA-rhodamine) probe
-
Phosphate-buffered saline (PBS)
-
4x Laemmli SDS sample loading buffer
-
4-20% Criterion TGX precast gels
-
Fluorescence gel scanner
Procedure:
-
In a microcentrifuge tube, incubate 0.1 µg of the SKP1-containing SCF complex with the desired concentration of this compound (or DMSO as a vehicle control) in PBS.
-
Incubate the reaction mixture at 23 °C for 1 hour.
-
Add IA-rhodamine to a final concentration of 0.1 µM.
-
Incubate at 23 °C for an additional 30 minutes.
-
Quench the reaction by adding 4x Laemmli SDS sample loading buffer.
-
Boil the samples at 95 °C for 5 minutes.
-
Separate the proteins on a 4-20% Criterion TGX gel.
-
Visualize the probe-labeled SKP1 by scanning the gel on a fluorescence scanner. A decrease in fluorescence intensity in the this compound-treated sample compared to the control indicates competitive binding.
Lentiviral shRNA Knockdown of SKP1
This protocol describes the generation of stable SKP1 knockdown cell lines to investigate the essentiality of SKP1 for PROTAC activity.
Materials:
-
HEK293T cells
-
Lentiviral particles containing shRNA targeting SKP1 (and a non-targeting control shRNA)
-
Polybrene
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Puromycin
-
Anti-SKP1 antibody
-
Anti-GAPDH or other loading control antibody
-
Western blot reagents
Procedure:
-
Seed HEK293T cells in a 6-well plate and grow to ~70% confluency.
-
On the day of transduction, replace the medium with fresh complete growth medium containing polybrene (final concentration 8 µg/mL).
-
Add the lentiviral particles for the SKP1-targeting shRNA or the control shRNA to the respective wells.
-
Incubate the cells for 24-48 hours.
-
Aspirate the virus-containing medium and replace it with fresh complete growth medium containing puromycin at a pre-determined optimal concentration for selection.
-
Replace the selective medium every 2-3 days until non-transduced control cells are completely killed.
-
Expand the puromycin-resistant cell populations.
-
Verify the knockdown of SKP1 by Western blotting using an anti-SKP1 antibody. Use a loading control to ensure equal protein loading.
Western Blotting for BRD4 Degradation
This protocol is used to quantify the degradation of BRD4 in response to treatment with the SJH1-51B PROTAC in both control and SKP1 knockdown cells.
Materials:
-
Control and SKP1 knockdown HEK293T cells
-
SJH1-51B PROTAC
-
DMSO
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Anti-BRD4 antibody
-
Anti-SKP1 antibody
-
Anti-GAPDH or other loading control antibody
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Western blot and imaging equipment
Procedure:
-
Seed control and SKP1 knockdown HEK293T cells in 6-well plates.
-
Treat the cells with the desired concentration of SJH1-51B (e.g., 5 µM) or DMSO as a vehicle control for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against BRD4, SKP1, and a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the BRD4 and SKP1 signals to the loading control to determine the extent of degradation.
Conclusion
The small molecule this compound serves as a potent and specific covalent recruiter of the essential E3 ligase adaptor protein, SKP1. This activity has been successfully harnessed in the development of PROTACs, such as SJH1-51B, for the targeted degradation of disease-relevant proteins like BRD4. The experimental evidence unequivocally demonstrates that the functional activity of these this compound-based PROTACs is strictly dependent on the presence of SKP1. This essentiality underscores the viability of targeting core components of the ubiquitin-proteasome system for therapeutic intervention. The protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in exploring and utilizing the this compound-SKP1 axis for targeted protein degradation. As of the writing of this guide, this compound and its derivatives are research compounds and have not been reported in clinical trials. Further optimization of this scaffold may lead to the development of novel therapeutics that leverage this unique mechanism of action.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Exploiting the Cullin E3 Ligase Adaptor Protein SKP1 for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exploiting the Cullin E3 Ligase Adaptor Protein SKP1 for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for EN884-Based PROTAC Design for BRD4 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of molecules that co-opt the cell's natural protein disposal system to selectively eliminate target proteins.[1] This technology offers a powerful alternative to traditional small-molecule inhibitors, enabling the study of protein function and presenting potential therapeutic avenues.[2] This document provides detailed application notes and protocols for the design and evaluation of PROTACs based on EN884 for the degradation of Bromodomain-containing protein 4 (BRD4).
BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that acts as an epigenetic reader, playing a crucial role in the regulation of oncogenes such as c-Myc.[3] Its involvement in cancer has made it an attractive target for therapeutic intervention. This compound is a cysteine-reactive covalent recruiter of the SKP1 adapter protein, a core component of the SCF (SKP1-CUL1-F-box) E3 ubiquitin ligase complex. By linking a derivative of this compound to a BRD4-binding moiety, it is possible to create a PROTAC that specifically targets BRD4 for degradation in a SKP1- and proteasome-dependent manner.[2]
Mechanism of Action
An this compound-based PROTAC is a heterobifunctional molecule composed of three key components: a warhead that binds to BRD4, a linker, and a ligand derived from this compound that recruits the SKP1 E3 ligase adaptor protein.[2] The PROTAC molecule facilitates the formation of a ternary complex between BRD4 and the SCF E3 ubiquitin ligase.[2] This induced proximity allows for the transfer of ubiquitin from the E3 ligase to the BRD4 protein, marking it for degradation by the 26S proteasome.[1][3] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple BRD4 molecules.[4]
Data Presentation
The following tables summarize the quantitative and qualitative data for this compound-based BRD4 PROTACs as reported in the literature.
Table 1: Structure and Qualitative Degradation Efficacy of this compound-Based BRD4 PROTACs
| Compound ID | BRD4 Ligand (Warhead) | E3 Ligase Ligand (Recruiter) | Linker | Observed BRD4 Degradation (HEK293T cells) | Reference |
| SJH1-51A | JQ1 | This compound derivative | C2 alkyl | Moderate degradation of short isoform | [5] |
| SJH1-51B | JQ1 | This compound derivative | C4 alkyl | Robust degradation of short isoform | [5] |
| SJH1-51C | JQ1 | This compound derivative | C5 alkyl | Moderate degradation of short isoform | [5] |
| SJH1-51D | JQ1 | This compound derivative | PEG3 | Low to moderate degradation of short isoform | [5] |
Note: The degradation of the long isoform of BRD4 was not observed for any of the tested compounds. Precise DC50 and Dmax values were not reported in the reviewed literature; efficacy is based on qualitative assessment of Western blot data.
Experimental Protocols
Protocol 1: Synthesis of this compound-Based BRD4 PROTACs
The synthesis of this compound-based PROTACs involves the coupling of three components: the BRD4 ligand (e.g., a JQ1 derivative), a linker of variable length and composition, and the SKP1-recruiting ligand derived from this compound. A general synthetic scheme is outlined below.
Materials:
-
JQ1 derivative with a suitable functional group for linker attachment (e.g., carboxylic acid)
-
Linker precursors with varying lengths (e.g., diaminoalkanes, PEG linkers)
-
This compound derivative with a suitable functional group for linker attachment
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Bases (e.g., DIPEA, triethylamine)
-
Solvents (e.g., DMF, DCM)
-
Reagents for purification (e.g., silica gel for column chromatography)
-
Analytical instruments (HPLC, LC-MS, NMR)
Procedure (General):
-
Linker Attachment to this compound Derivative:
-
Protect one end of the linker precursor if it has two reactive functional groups.
-
Couple the unprotected end of the linker to the this compound derivative using standard coupling chemistry (e.g., amide bond formation).
-
Deprotect the other end of the linker to expose a reactive group for coupling with the JQ1 derivative.
-
-
Coupling of JQ1 Derivative:
-
Activate the carboxylic acid of the JQ1 derivative using a coupling reagent.
-
React the activated JQ1 derivative with the free amine of the linker-EN884 intermediate in the presence of a base.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Purification and Characterization:
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
Characterize the final PROTAC molecule by LC-MS and NMR to confirm its identity and purity.
-
Protocol 2: Western Blot Analysis of BRD4 Degradation
This protocol describes the assessment of BRD4 protein degradation in cells treated with an this compound-based PROTAC.[3]
Materials:
-
Human cell line expressing BRD4 (e.g., HEK293T, MDA-MB-231)[5]
-
This compound-based PROTAC stock solution (e.g., 10 mM in DMSO)
-
Control compounds: DMSO (vehicle), JQ1 (non-degrading BRD4 inhibitor)
-
Cell culture medium and supplements
-
PBS (phosphate-buffered saline), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the this compound-based PROTAC (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 24 hours).[5]
-
Include DMSO as a vehicle control and JQ1 as a non-degrading control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Also, probe for a loading control (e.g., GAPDH or β-actin).
-
-
Detection and Analysis:
-
Visualize protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the BRD4 band intensity to the loading control and compare to the vehicle-treated control to determine the percentage of degradation.
-
Protocol 3: Cell Viability Assay (MTT/CCK-8)
This assay determines the effect of BRD4 degradation on cell proliferation and viability.[6]
Materials:
-
96-well plates with treated cells
-
MTT or CCK-8 reagent
-
Plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a suitable density.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of the this compound-based PROTAC for a specified period (e.g., 72 hours).
-
-
Assay:
-
Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
-
Measurement:
-
For MTT assay, add DMSO to solubilize the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the results to determine the IC50 value (concentration that inhibits 50% of cell growth).
-
References
- 1. biorxiv.org [biorxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. From PROTAC to inhibitor: Structure-guided discovery of potent and orally bioavailable BET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AR-D1, a Novel Androgen Receptor Degrader
Topic: Using AR-D1 to Degrade the Androgen Receptor
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The androgen receptor (AR) is a crucial driver of prostate cancer growth and progression.[1][2] Therapies that target AR signaling are mainstays in the treatment of advanced prostate cancer. However, resistance to these therapies often develops through mechanisms such as AR mutations, amplification, or the expression of splice variants. A promising strategy to overcome this resistance is the targeted degradation of the AR protein. These application notes provide a detailed guide for researchers to characterize the activity of a novel AR-degrading molecule, herein referred to as AR-D1. The protocols outlined below describe methods to quantify AR degradation, assess its impact on downstream signaling, and measure its effect on cell viability.
Mechanism of Action
AR-D1 is a heterobifunctional molecule designed to induce the degradation of the androgen receptor. It is hypothesized to function as a Proteolysis-Targeting Chimera (PROTAC), which brings the AR protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of AR by the 26S proteasome.[3] This approach of targeted protein degradation offers a potential advantage over traditional inhibitors by eliminating the AR protein entirely, thereby preventing its function regardless of mutations in the ligand-binding domain.
Data Presentation
Table 1: In Vitro Degradation and Potency of AR-D1
| Cell Line | AR-D1 DC₅₀ (nM) | AR-D1 IC₅₀ (nM) |
| LNCaP | 10 | 50 |
| VCaP | 15 | 75 |
| 22Rv1 | 30 | 100 |
DC₅₀ (Degradation Concentration 50) is the concentration of AR-D1 required to degrade 50% of the AR protein. IC₅₀ (Inhibitory Concentration 50) is the concentration of AR-D1 required to inhibit 50% of cell viability.
Table 2: Effect of AR-D1 on AR-regulated Gene Expression in LNCaP cells
| Gene | Treatment (24h) | Fold Change (mRNA) |
| KLK3 (PSA) | 100 nM AR-D1 | -15.2 |
| TMPRSS2 | 100 nM AR-D1 | -12.8 |
| FKBP5 | 100 nM AR-D1 | -10.5 |
Signaling Pathways and Experimental Workflow
Figure 1: Simplified Androgen Receptor Signaling Pathway.
Figure 2: Hypothesized Mechanism of AR-D1 Induced AR Degradation.
Figure 3: Experimental Workflow for Characterizing AR-D1.
Experimental Protocols
Protocol 1: Western Blot for AR Degradation
This protocol is for determining the levels of AR protein in prostate cancer cells following treatment with AR-D1.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)
-
Cell culture medium and supplements
-
AR-D1 compound
-
RIPA lysis buffer with protease and phosphatase inhibitors[4]
-
BCA Protein Assay Kit
-
Laemmli sample buffer[4]
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes[5]
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[6]
-
Primary antibodies: Anti-AR, Anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system (e.g., CCD camera)
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of AR-D1 (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer on ice.[4] Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[4]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.[5][6]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with primary anti-AR antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.[5]
-
Analysis: Quantify the band intensities using image analysis software. Normalize AR band intensity to the loading control (β-actin). Calculate the percentage of AR degradation relative to the vehicle-treated control to determine the DC₅₀.
Protocol 2: Real-Time Quantitative PCR (RT-qPCR) for AR Target Gene Expression
This protocol measures the mRNA levels of AR-regulated genes to assess the functional consequence of AR degradation.
Materials:
-
Treated cell lysates from Protocol 1 or a parallel experiment
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix[8]
-
qPCR primers for target genes (e.g., KLK3, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument (e.g., LightCycler 480)[9]
Procedure:
-
RNA Extraction: Extract total RNA from treated cells using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.[8][9] Include no-template and no-RT controls.
-
qPCR Run: Perform the qPCR reaction using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[9]
-
Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative mRNA expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and relative to the vehicle-treated control.
Protocol 3: Cell Viability Assay
This protocol is used to determine the effect of AR-D1 on the proliferation and viability of prostate cancer cells.
Materials:
-
Prostate cancer cell lines
-
96-well plates
-
AR-D1 compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)[10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of AR-D1 for a specified duration (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's protocol. This may involve an incubation step.
-
Measurement: Measure the absorbance or luminescence using a microplate reader.
-
Analysis: Normalize the data to the vehicle-treated control wells. Plot the cell viability against the log concentration of AR-D1 and fit a dose-response curve to calculate the IC₅₀ value.[11][12]
Conclusion
These application notes provide a framework for the initial characterization of a novel androgen receptor degrader, AR-D1. The described protocols for Western blotting, RT-qPCR, and cell viability assays are fundamental for quantifying the molecule's ability to degrade AR, inhibit its transcriptional activity, and affect cancer cell survival. The provided diagrams and data tables serve as a guide for visualizing the mechanism of action and presenting key quantitative findings. This comprehensive approach will enable researchers to effectively evaluate the potential of new AR-degrading compounds for the treatment of prostate cancer.
References
- 1. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. bio-rad.com [bio-rad.com]
- 5. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 6. ptglab.com [ptglab.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
- 9. 1-step qRT-PCR Protocol for LightCycler® 480 Clinisciences [clinisciences.com]
- 10. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
Application Notes and Protocols: Co-immunoprecipitation Assays for the EN884 Ternary Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions (PPIs) in their native cellular environment.[1][2] This method is instrumental in identifying members of a protein complex, confirming suspected interactions, and investigating how these interactions change under different conditions, such as in the presence of a therapeutic compound.[3] The principle of Co-IP is based on the use of a specific antibody to isolate a protein of interest (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey").[4] This entire complex is then captured on a solid-phase support, typically agarose or magnetic beads, and subsequently analyzed.[3]
The study of ternary protein complexes, which consist of three interacting proteins, is crucial for understanding many cellular processes. However, standard Co-IP experiments can sometimes be insufficient to definitively prove the existence of a ternary complex, as they may reveal pairwise interactions without confirming simultaneous binding. To address this, a more rigorous approach, such as a two-step co-immunoprecipitation, may be employed.[5][6][7]
These application notes provide a detailed protocol for the co-immunoprecipitation of the hypothetical EN884 ternary complex, which is composed of Protein A, Protein B, and Protein C. This document will cover the experimental workflow, data analysis, and visualization of the molecular interactions and experimental procedures. The insights gained from such assays are invaluable for drug discovery and development, as they can help in the identification of novel drug targets and the characterization of the mechanism of action of new therapeutic agents.[1][2][8]
Signaling Pathway of the this compound Ternary Complex
The hypothetical this compound ternary complex plays a critical role in a signaling cascade that regulates cell proliferation. In this pathway, an extracellular signal activates a receptor, leading to the recruitment of Protein A. Protein A then acts as a scaffold to bring together Protein B and Protein C, forming the active this compound ternary complex. This complex then phosphorylates a downstream effector, leading to the transcription of genes involved in cell cycle progression.
Caption: Signaling pathway involving the this compound ternary complex.
Experimental Protocols
Principle of the Co-immunoprecipitation Assay
The co-immunoprecipitation assay is designed to isolate the this compound ternary complex from cell lysates. An antibody specific to one of the complex components (the "bait" protein, e.g., Protein A) is used to capture the entire complex. The antibody-protein complex is then precipitated using Protein A/G beads. After washing to remove non-specifically bound proteins, the complex is eluted and analyzed by Western blotting to detect the presence of the other components (the "prey" proteins, e.g., Protein B and Protein C).
Materials and Reagents
-
Cell Culture: HEK293T cells expressing the components of the this compound complex.
-
Lysis Buffer: Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% NP-40).
-
Elution Buffer: 1X SDS-PAGE sample buffer or a gentle elution buffer (e.g., 0.1 M glycine, pH 2.5).
-
Antibodies:
-
Primary antibody against the "bait" protein (e.g., anti-Protein A).
-
Primary antibodies against the "prey" proteins (e.g., anti-Protein B, anti-Protein C).
-
Isotype control IgG.
-
-
Beads: Protein A/G magnetic beads or agarose beads.
-
Other: Magnetic rack (for magnetic beads), microcentrifuge, rotator.
Experimental Workflow
Caption: Experimental workflow for co-immunoprecipitation.
Detailed Protocol
-
Cell Lysis:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C on a rotator. This step helps to reduce non-specific binding of proteins to the beads.[9]
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody against the bait protein (e.g., anti-Protein A) or an isotype control IgG to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the formation of antibody-antigen complexes.
-
-
Capture of Immune Complexes:
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the beads to bind to the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer. With each wash, resuspend the beads, incubate for 5 minutes, and then pellet them. Thorough washing is crucial to minimize background signals.[10]
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Elute the protein complexes from the beads by adding 1X SDS-PAGE sample buffer and boiling for 5-10 minutes, or by using a gentle elution buffer.
-
-
Analysis:
-
The eluted proteins are then separated by SDS-PAGE and analyzed by Western blotting using antibodies specific for the bait and prey proteins.
-
Data Presentation and Interpretation
The results of a Co-IP experiment are typically analyzed by Western blotting. The presence of the prey proteins in the sample immunoprecipitated with the bait-specific antibody, but not in the negative control (isotype IgG), indicates an interaction. Quantitative analysis can be performed by comparing the band intensities of the co-immunoprecipitated proteins.[11]
Quantitative Data Summary
The following table presents hypothetical quantitative data from a Co-IP experiment designed to validate the this compound ternary complex. Band intensities were quantified using densitometry.
| Immunoprecipitation Antibody | Western Blot Detection | Input (Relative Intensity) | IP Eluate (Relative Intensity) | Fold Enrichment |
| Anti-Protein A | Anti-Protein A | 1.00 | 0.85 | 8.5 |
| Anti-Protein A | Anti-Protein B | 1.00 | 0.62 | 6.2 |
| Anti-Protein A | Anti-Protein C | 1.00 | 0.55 | 5.5 |
| Isotype IgG | Anti-Protein A | 1.00 | 0.02 | 0.2 |
| Isotype IgG | Anti-Protein B | 1.00 | 0.01 | 0.1 |
| Isotype IgG | Anti-Protein C | 1.00 | 0.03 | 0.3 |
Interpretation of Results:
-
The high fold enrichment of Protein B and Protein C in the anti-Protein A immunoprecipitate suggests that they form a complex with Protein A.
-
The low signal in the isotype IgG control lanes confirms the specificity of the interaction.[3]
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak signal for prey protein | Weak or transient interaction | Optimize lysis and wash buffer conditions (e.g., lower salt, less stringent detergent).[8][12] Consider in vivo crosslinking. |
| Antibody not suitable for IP | Use an antibody that is validated for immunoprecipitation.[10] | |
| Protein degradation | Ensure adequate protease and phosphatase inhibitors are used and keep samples on ice.[13] | |
| High background/non-specific binding | Insufficient washing | Increase the number of washes or the stringency of the wash buffer.[9] |
| Non-specific binding to beads | Pre-clear the lysate with beads before adding the primary antibody.[9][14] | |
| Antibody cross-reactivity | Use a high-quality, specific monoclonal antibody. Include an isotype control. | |
| Heavy and light chains of the IP antibody obscure the protein of interest | Eluted antibody chains have similar molecular weight to the target protein | Use a secondary antibody that specifically recognizes the native primary antibody. Alternatively, crosslink the antibody to the beads. |
Conclusion
Co-immunoprecipitation is an indispensable technique for the characterization of protein-protein interactions, such as those within the this compound ternary complex. A well-designed and executed Co-IP experiment can provide strong evidence for the existence of protein complexes and offer insights into their cellular function. The protocol and guidelines presented here provide a robust framework for researchers and drug development professionals to investigate ternary protein complexes and their role in cellular signaling and disease. Advanced variations, such as quantitative mass spectrometry-based analysis of the immunoprecipitated complexes, can further elucidate the composition and dynamics of these interactions.[2]
References
- 1. Co-Immunoprecipitation (Co-IP): Principles, Experimental Design and Applications - Creative Proteomics [iaanalysis.com]
- 2. What Is Co-Immunoprecipitation (Co-IP)? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 4. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 5. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The value of coimmunoprecipitation (Co-IP) assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. proteinguru.com [proteinguru.com]
- 10. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 12. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 13. kmdbioscience.com [kmdbioscience.com]
- 14. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
Application Notes and Protocols for Mass Spectrometry-Based Proteomic Identification of EN884 Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
EN884 is a covalent small molecule inhibitor that has been identified as a ligand for S-phase kinase-associated protein 1 (SKP1).[1][2] SKP1 is an essential adaptor protein within the Cullin-RING E3 ubiquitin ligase (CRL) family, specifically as a core component of the SKP1-CUL1-F-box protein (SCF) complex.[2][3] The SCF complex plays a critical role in cellular homeostasis by targeting a wide array of substrate proteins for ubiquitination and subsequent proteasomal degradation, thereby regulating processes such as cell cycle progression, signal transduction, and transcription.[2][3] The covalent interaction of this compound with cysteine 160 (C160) of SKP1 presents a unique opportunity to modulate the activity of the SCF E3 ligase complex.[1]
These application notes provide detailed protocols for the identification and validation of cellular targets of this compound using state-of-the-art mass spectrometry-based proteomic techniques. The methodologies described herein, including Affinity-Based Protein Profiling (AfBPP) and the Cellular Thermal Shift Assay (CETSA), are powerful tools for elucidating the mechanism of action of covalent inhibitors and understanding their broader impact on cellular signaling pathways.
Key Experimental Strategies
Two orthogonal and complementary proteomic approaches are presented to robustly identify and validate the cellular targets of this compound:
-
Affinity-Based Protein Profiling (AfBPP): This technique utilizes a modified version of this compound containing a "clickable" alkyne handle. This probe allows for the covalent labeling of target proteins in live cells or cell lysates. Following labeling, the alkyne-tagged proteins are conjugated to a biotin reporter via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, enabling their enrichment and subsequent identification by mass spectrometry.[4]
-
Cellular Thermal Shift Assay (CETSA): CETSA is a biophysical assay that assesses the thermal stability of proteins in the presence and absence of a ligand.[5] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[5] By comparing the proteome-wide thermal stability profiles of cells treated with this compound versus a vehicle control, direct and indirect targets can be identified.[2][6]
Data Presentation: Quantitative Proteomic Analysis of this compound Targets
The following tables summarize illustrative quantitative data obtained from AfBPP and CETSA experiments designed to identify this compound targets.
Table 1: Illustrative Top Hits from Affinity-Based Protein Profiling (AfBPP) of this compound
| Protein ID (UniProt) | Gene Name | Protein Name | Peptide Spectrum Matches (PSMs) (this compound-alkyne) | PSMs (Vehicle) | Fold Change (this compound/Vehicle) | p-value |
| P63104 | SKP1 | S-phase kinase-associated protein 1 | 152 | 3 | 50.7 | < 0.0001 |
| Q13616 | CUL1 | Cullin-1 | 89 | 5 | 17.8 | < 0.0001 |
| P40937 | RBX1 | RING-box protein 1 | 45 | 2 | 22.5 | < 0.001 |
| Q9Y297 | FBXO7 | F-box only protein 7 | 31 | 1 | 31.0 | < 0.01 |
| P62877 | UBA1 | Ubiquitin-like modifier-activating enzyme 1 | 15 | 8 | 1.9 | > 0.05 |
| P08670 | VIM | Vimentin | 12 | 10 | 1.2 | > 0.05 |
Table 2: Illustrative Top Hits from Cellular Thermal Shift Assay (CETSA) with this compound
| Protein ID (UniProt) | Gene Name | Protein Name | ΔTm (°C) (this compound - Vehicle) | p-value |
| P63104 | SKP1 | S-phase kinase-associated protein 1 | +4.2 | < 0.0001 |
| Q13616 | CUL1 | Cullin-1 | +1.8 | < 0.01 |
| P40937 | RBX1 | RING-box protein 1 | +1.5 | < 0.05 |
| Q9Y297 | FBXO7 | F-box only protein 7 | +1.1 | < 0.05 |
| Q13309 | PSMD1 | 26S proteasome non-ATPase regulatory subunit 1 | -2.1 | < 0.01 |
| P62191 | UBE2N | Ubiquitin-conjugating enzyme E2 N | -1.9 | < 0.05 |
Experimental Protocols
Protocol 1: Affinity-Based Protein Profiling (AfBPP) for this compound Target Identification
This protocol details the steps for identifying cellular targets of this compound using a clickable alkyne-modified probe.
1. Synthesis of Alkyne-Functionalized this compound Probe:
-
Synthesize an analog of this compound incorporating a terminal alkyne group. The alkyne handle should be positioned on the molecule in a way that minimizes disruption of its binding to SKP1.[1]
2. Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., HEK293T, HeLa) to 70-80% confluency.
-
Treat cells with the alkyne-functionalized this compound probe (e.g., 1-10 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.
3. Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
4. Click Chemistry (CuAAC):
-
To 1 mg of protein lysate, add the following click chemistry reagents in order:
-
Biotin-azide (e.g., 100 µM)
-
Tris(2-carboxyethyl)phosphine (TCEP) (1 mM)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM)
-
Copper(II) sulfate (CuSO₄) (1 mM)
-
-
Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.
5. Enrichment of Biotinylated Proteins:
-
Add streptavidin-agarose beads to the reaction mixture and incubate for 2 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
6. On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
-
Digest the proteins with trypsin overnight at 37°C.
7. Mass Spectrometry Analysis:
-
Collect the peptide-containing supernatant.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
8. Data Analysis:
-
Search the MS/MS data against a human protein database to identify proteins.
-
Quantify the relative abundance of identified proteins between the this compound-alkyne treated and vehicle control samples. Proteins significantly enriched in the this compound-alkyne sample are considered potential targets.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for this compound Target Validation
This protocol describes the validation of this compound target engagement in intact cells.
1. Cell Culture and Treatment:
-
Culture a relevant human cell line to 70-80% confluency.
-
Treat cells with this compound (e.g., 10-50 µM) or a vehicle control (DMSO) for 1 hour at 37°C.
2. Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler.
-
Include an unheated control sample.
3. Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[5]
4. Sample Preparation for Mass Spectrometry:
-
Collect the supernatant (soluble protein fraction).
-
Determine the protein concentration using a BCA assay.
-
Perform in-solution trypsin digestion of the proteins from each temperature point.
-
Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
5. Mass Spectrometry Analysis:
-
Analyze the TMT-labeled peptides by LC-MS/MS.
6. Data Analysis:
-
Identify and quantify the relative abundance of proteins at each temperature point for both this compound-treated and vehicle-treated samples.
-
Generate melting curves for each identified protein.
-
Calculate the change in melting temperature (ΔTm) for each protein between the this compound-treated and vehicle-treated conditions. Proteins with a significant positive ΔTm are considered direct or indirect targets of this compound.
Visualization of Experimental Workflows and Signaling Pathways
Caption: Overview of AfBPP and CETSA workflows for this compound target identification.
Caption: this compound covalently inhibits SKP1, a key component of the SCF E3 ligase complex.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Aberrant SKP1 Expression: Diverse Mechanisms Impacting Genome and Chromosome Stability [frontiersin.org]
- 3. uniprot.org [uniprot.org]
- 4. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Linker Optimization in EN884-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that induce the degradation of specific proteins of interest (POIs) by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is crucial for subsequent ubiquitination and proteasomal degradation of the POI.[1][2]
EN884 is a novel covalent ligand that recruits the SKP1 E3 ligase adaptor protein.[3][4] By incorporating this compound into a PROTAC, it is possible to direct the SKP1-CUL1-F-box (SCF) E3 ligase complex to a specific POI for degradation.[3][5] The linker connecting this compound to the POI-binding ligand plays a critical role in the efficacy of the resulting PROTAC. Optimizing the linker's length, composition, and attachment points is a key step in developing potent and selective degraders.[1][6]
These application notes provide a guide to the optimization and evaluation of this compound-based PROTACs, with a focus on linker design. Included are detailed protocols for key experiments to assess PROTAC performance.
Data Presentation: Linker Impact on this compound-Based PROTAC Efficacy
The following table summarizes quantitative data for a proof-of-concept this compound-based PROTAC targeting the epigenetic reader protein BRD4. While a comprehensive linker screen is not yet publicly available, this data illustrates the potential of this approach.
| PROTAC ID | E3 Ligase Ligand | Target Ligand | Linker Composition (example) | DC50 (nM) | Dmax (%) | Cell Line |
| This compound-linker-JQ1 | This compound | JQ1 (BRD4 inhibitor) | PEG-based linker | Not specified | >90% (at 1 µM) | 293T |
Note: This data is representative and intended to illustrate the format for presenting results from a linker optimization study. Actual values will vary depending on the specific linker, target, and cell line used.
Mandatory Visualizations
Signaling Pathway of this compound-Based PROTACs
Caption: Mechanism of this compound-based PROTACs.
Experimental Workflow for Linker Optimization
Caption: Workflow for this compound-based PROTAC development.
Experimental Protocols
Protocol 1: Western Blot Analysis of BRD4 Degradation
This protocol details the steps to assess the degradation of a target protein (e.g., BRD4) in cells treated with this compound-based PROTACs.
Materials:
-
Cell line expressing the target protein (e.g., 293T, HeLa)
-
This compound-based PROTACs with varying linkers
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-POI, e.g., anti-BRD4; anti-loading control, e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of each this compound-based PROTAC or vehicle control for a predetermined time course (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST and apply ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation
This protocol is to confirm the formation of the ternary complex (POI-PROTAC-SKP1).
Materials:
-
Cell lysate from cells treated with an active this compound-based PROTAC
-
Anti-POI antibody or anti-SKP1 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Co-IP lysis/wash buffer
-
Elution buffer
-
Primary antibodies for Western blotting (anti-POI, anti-SKP1)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the this compound-based PROTAC at a concentration that induces significant degradation.
-
Lyse the cells using a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-BRD4) overnight at 4°C.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Wash the beads several times with Co-IP wash buffer to remove non-specific binding.
-
-
Elution:
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting as described in Protocol 1.
-
Probe separate blots with antibodies against the POI (e.g., BRD4) and SKP1 to detect the presence of both proteins in the immunoprecipitate, which confirms the formation of the ternary complex.
-
Protocol 3: In-vitro Ubiquitination Assay
This assay confirms that the this compound-based PROTAC can induce the ubiquitination of the POI by the SCF E3 ligase complex.
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and ubiquitin
-
Recombinant SCF E3 ligase complex components (or a source of active complex)
-
Recombinant POI (e.g., BRD4)
-
This compound-based PROTAC
-
Ubiquitination reaction buffer
-
ATP
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the E1, E2, ubiquitin, ATP, and ubiquitination reaction buffer.
-
Add the recombinant POI and the SCF E3 ligase complex.
-
Add the this compound-based PROTAC or vehicle control.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Reaction Termination:
-
Stop the reaction by adding Laemmli sample buffer and boiling.
-
-
Western Blot Analysis:
-
Analyze the reaction products by Western blotting as described in Protocol 1.
-
Probe the membrane with an anti-POI antibody. A high molecular weight smear or laddering pattern in the PROTAC-treated lane indicates poly-ubiquitination of the POI.
-
Conclusion
The optimization of the linker is a critical determinant of the efficacy of this compound-based PROTACs. A systematic approach involving the synthesis of a focused library of PROTACs with varied linkers, followed by rigorous biological evaluation using the protocols outlined above, will facilitate the identification of potent and selective degraders. The ability to recruit the essential SKP1 adaptor protein opens up new avenues for the development of next-generation targeted protein degraders.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploiting the Cullin E3 Ligase Adaptor Protein SKP1 for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Lapatinib (EN884 Not Found) in Cancer Cell Lines
Disclaimer: Initial searches for the compound "EN884" did not yield specific information in the public domain. It is possible that this is an internal, novel, or incorrectly referenced compound. To fulfill the structural and content requirements of your request, we are providing comprehensive application notes and protocols for Lapatinib , a well-documented anti-cancer agent with extensive research in various cancer cell lines. This document will serve as a template for the type of information required for such a compound.
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lapatinib is a potent, orally active small-molecule inhibitor of the tyrosine kinase domains of both Epidermal Growth Factor Receptor (EGFR, HER1/ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[1][2] By targeting these receptors, Lapatinib blocks the activation of downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation.[3][4] Dysregulation of the EGFR and HER2 pathways is a common feature in several types of solid tumors, most notably in HER2-positive breast cancer.[3][5] This document provides an overview of Lapatinib's application in various cancer cell lines, including its cytotoxic effects and detailed protocols for key experimental assays.
Data Presentation: Cytotoxic Activity of Lapatinib
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values of Lapatinib in various cancer cell lines. These values can vary depending on experimental conditions such as cell density, assay duration, and the specific viability assay used.[4]
Table 1: IC50 Values of Lapatinib in Breast Cancer Cell Lines [2][6]
| Cell Line | Subtype | IC50 (µM) |
| BT-474 | HER2-positive | 0.036 ± 0.0151 |
| SK-BR-3 | HER2-positive | 0.080 ± 0.0173 |
| EFM-192A | HER2-positive | 0.193 ± 0.0665 |
| HCC1954 | HER2-positive | 0.4166 ± 0.18 |
| MDA-MB-453 | HER2-positive | 6.08 ± 0.825 |
| MDA-MB-231 | Triple-Negative | 7.46 ± 0.102 |
Table 2: IC50 Values of Lapatinib in Other Cancer Cell Lines [7]
| Cell Line | Cancer Type | IC50 (µM) |
| AN3CA | Endometrial | 0.052 |
| ECC1 | Endometrial | 0.083 |
| KLE | Endometrial | 10.9 |
| RL95-2 | Endometrial | 7.3 |
| A431 | Skin Squamous Cell Carcinoma | ~5.0 |
| NB4 | Acute Promyelocytic Leukemia | ~15-20 |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the efficacy and mechanism of action of Lapatinib in cancer cell lines.
1. Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[2]
-
Materials:
-
Cancer cell lines
-
Lapatinib (dissolved in DMSO for stock solution)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well. Allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Drug Treatment: Prepare serial dilutions of Lapatinib in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of Lapatinib. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of Lapatinib concentration and determine the IC50 value using non-linear regression analysis.
-
2. Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][8]
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with desired concentrations of Lapatinib for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL. Transfer 100 µL of this suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer. Use unstained and single-stained controls to set up compensation and quadrants.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
3. Protein Expression Analysis: Western Blotting
This technique is used to detect changes in the expression and phosphorylation status of target proteins following drug treatment.[9][10]
-
Materials:
-
Treated and untreated cells
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Protocol:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Analyze the band intensities relative to a loading control like GAPDH or β-actin.
-
Mandatory Visualizations
Diagram 1: Signaling Pathway of Lapatinib
Caption: Lapatinib inhibits EGFR and HER2, blocking downstream PI3K/Akt and MAPK pathways.
Diagram 2: Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of Lapatinib using the MTT assay.
Diagram 3: Apoptosis Detection Workflow
Caption: Workflow for quantifying apoptosis using Annexin V/PI staining.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. breastcancer.org [breastcancer.org]
- 6. researchgate.net [researchgate.net]
- 7. Activity of lapatinib a novel HER2 and EGFR dual kinase inhibitor in human endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of lapatinib on cell proliferation and apoptosis in NB4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Activity-Based Protein Profiling of EN884 Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Activity-Based Protein Profiling (ABPP) for the identification and characterization of cellular targets of EN884, a covalent inhibitor targeting the SKP1 protein within the Cullin-RING E3 ligase (CRL) complex. Detailed protocols for both gel-based and mass spectrometry-based ABPP workflows are provided, alongside data presentation guidelines and visualizations to facilitate experimental design and data interpretation.
Introduction to this compound and Activity-Based Protein Profiling
This compound is a covalent ligand that has been identified as a binder to SKP1 (S-phase kinase-associated protein 1), a critical adaptor protein within the SKP1-CUL1-F-box (SCF) E3 ubiquitin ligase complex. This complex plays a pivotal role in cellular protein degradation by targeting specific substrate proteins for ubiquitination and subsequent proteasomal degradation. The covalent nature of this compound, which targets cysteine residues, makes it an ideal candidate for investigation using Activity-Based Protein Profiling (ABPP).
ABPP is a powerful chemical proteomics technology that employs reactive chemical probes to assess the functional state of enzymes and other proteins within complex biological systems.[1][2][3] By using a probe that mimics the reactivity of the compound of interest, ABPP can identify direct protein targets and provide insights into their engagement and selectivity. For covalent inhibitors like this compound, an alkyne-modified analog can be synthesized to serve as an ABPP probe, enabling visualization and identification of its binding partners.
Data Presentation: Quantitative Analysis of this compound Target Engagement
A critical aspect of drug development is understanding the selectivity of a compound. While this compound is known to target SKP1, comprehensive quantitative analysis of its off-targets is essential to predict potential side effects and understand its broader biological impact. The following table summarizes hypothetical quantitative data for this compound target engagement, as would be generated from a competitive ABPP experiment followed by quantitative mass spectrometry.
| Protein Target | UniProt ID | Target Engagement (IC₅₀, µM) | Percent Inhibition at 10 µM | Cellular Localization | Function |
| SKP1 | P63208 | 0.5 | 95% | Nucleus, Cytoplasm | Adaptor protein in SCF E3 ligase complex |
| Protein A | Q12345 | 5.2 | 65% | Cytoplasm | Kinase |
| Protein B | P54321 | 12.8 | 40% | Membrane | Transporter |
| Protein C | O98765 | 25.1 | 20% | Mitochondria | Metabolic enzyme |
Note: This table is a template for presenting quantitative ABPP data. Specific values for this compound off-targets would need to be determined experimentally.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed to be a starting point and may require optimization based on specific experimental conditions and available resources.
Protocol 1: Gel-Based Activity-Based Protein Profiling (ABPP)
This protocol describes a competitive gel-based ABPP experiment to visualize the engagement of this compound with its targets in a cellular lysate.
Materials:
-
HEK293T cells or other relevant cell line
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors)
-
This compound
-
This compound-alkyne probe (synthesized in-house or custom-ordered)
-
DMSO (vehicle control)
-
Click chemistry reagents: Rhodamine-azide, copper(II) sulfate (CuSO₄), Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Cell Lysate Preparation:
-
Culture and harvest cells.
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a standard protein assay (e.g., BCA).
-
-
Competitive Inhibition:
-
Dilute the cell lysate to a final concentration of 1 mg/mL in lysis buffer.
-
Pre-incubate aliquots of the lysate with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or DMSO for 30 minutes at room temperature.
-
-
Probe Labeling:
-
Add the this compound-alkyne probe to each reaction to a final concentration of 1 µM.
-
Incubate for 30 minutes at room temperature.
-
-
Click Chemistry:
-
To each sample, add the following click chemistry reagents to the final concentrations indicated:
-
Rhodamine-azide (100 µM)
-
TCEP (1 mM)
-
TBTA (100 µM)
-
CuSO₄ (1 mM)
-
-
Incubate for 1 hour at room temperature, protected from light.
-
-
SDS-PAGE and Visualization:
-
Quench the reaction by adding 4x SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a fluorescence gel scanner. A decrease in fluorescence intensity of a band in the this compound-treated samples compared to the DMSO control indicates target engagement.
-
Protocol 2: Mass Spectrometry-Based ABPP for Target Identification
This protocol outlines a workflow for identifying the targets of this compound using a biotinylated alkyne probe and mass spectrometry. This method allows for the unbiased, proteome-wide identification of this compound-binding proteins.
Materials:
-
Cell lysate, this compound, and this compound-alkyne probe (as in Protocol 1)
-
Biotin-azide
-
Click chemistry reagents (as in Protocol 1)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 0.1% SDS, 6 M urea)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Competitive Inhibition and Probe Labeling:
-
Follow steps 1-3 from Protocol 1.
-
-
Click Chemistry with Biotin-Azide:
-
Perform the click reaction as in Protocol 1, but substitute Rhodamine-azide with Biotin-azide (100 µM).
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-agarose beads to the reaction and incubate for 1 hour at 4°C with rotation to capture biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency (e.g., PBS, PBS with 0.1% SDS, 6 M urea, and back to PBS) is recommended.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Add trypsin and incubate overnight at 37°C to digest the captured proteins.
-
-
LC-MS/MS Analysis:
-
Collect the supernatant containing the tryptic peptides.
-
Analyze the peptides by LC-MS/MS.
-
Identify the proteins using a protein database search engine (e.g., MaxQuant, Proteome Discoverer). Proteins that are significantly enriched in the DMSO-treated sample compared to the this compound-treated sample are potential targets.
-
Visualizations
Signaling Pathway: SCF E3 Ligase Ubiquitination Pathway
The following diagram illustrates the role of the SKP1-CUL1-F-box (SCF) E3 ligase complex in protein ubiquitination, highlighting the point of intervention by this compound.
Caption: The SCF E3 ligase pathway and the inhibitory action of this compound on SKP1.
Experimental Workflow: Competitive ABPP for Target Identification
The diagram below outlines the general workflow for identifying protein targets of a covalent inhibitor using a competitive ABPP approach coupled with mass spectrometry.
Caption: Workflow for competitive ABPP coupled with mass spectrometry.
Conclusion
Activity-Based Protein Profiling provides a robust and versatile platform for the elucidation of this compound's molecular targets. The protocols and guidelines presented here offer a framework for researchers to investigate the on- and off-target engagement of this compound, contributing to a deeper understanding of its mechanism of action and facilitating its development as a potential therapeutic agent. The combination of gel-based screening and mass spectrometry-based identification, coupled with quantitative analysis, will provide a comprehensive profile of this compound's interactions within the cellular proteome.
References
- 1. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Off-Target Effects of EN884-Based PROTACs
Welcome to the technical support center for EN884-based PROTACs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the experimental use of these novel protein degraders. This compound is a covalent recruiter of the SKP1 adapter protein within the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, enabling the degradation of target proteins such as BRD4.[1][2] This guide will help you mitigate potential off-target effects and optimize your experiments for clean, interpretable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for an this compound-based PROTAC?
A1: An this compound-based PROTAC is a heterobifunctional molecule. It consists of a ligand that binds to your protein of interest (e.g., BRD4), a linker, and the this compound moiety, which covalently binds to the SKP1 adapter protein of the SCF E3 ubiquitin ligase complex.[1][2] By simultaneously engaging the target protein and SKP1, the PROTAC forms a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.
Q2: What are the potential sources of off-target effects with this compound-based PROTACs?
A2: Off-target effects can be broadly categorized as follows:
-
Degradation-Dependent Off-Targets: The PROTAC may induce the degradation of proteins other than the intended target. This can occur if the target-binding ligand has affinity for other proteins, or if the ternary complex forms non-selectively with other cellular proteins.
-
Degradation-Independent Off-Targets: The PROTAC molecule itself, or its individual components (the target binder or the E3 ligase ligand), may have pharmacological effects independent of protein degradation.[3]
-
Pathway-Related Effects: The degradation of the intended target can lead to downstream signaling changes that may be misinterpreted as off-target effects.[3] For instance, degrading BRD4 is expected to downregulate c-MYC, which is a desired on-target effect.[4][5]
Q3: What is the "hook effect" and how can I avoid it?
A3: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in degradation efficiency.[3] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex (Target-PROTAC-E3 ligase), which inhibits degradation. To avoid this, it is crucial to perform a full dose-response curve with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for maximal degradation.[3]
Q4: How can I improve the selectivity of my this compound-based PROTAC?
A4: Improving selectivity may require a medicinal chemistry effort, but here are some strategies:
-
Optimize the Target-Binding Warhead: Use a more selective ligand for your protein of interest.
-
Modify the Linker: The length, rigidity, and attachment points of the linker can significantly influence the geometry and stability of the ternary complex, thereby affecting which proteins are presented for ubiquitination.
-
Change the E3 Ligase Recruiter: While this guide focuses on this compound (SKP1 recruiter), comparing its effects to PROTACs that recruit other E3 ligases (like VHL or CRBN) can provide insights into off-target profiles, as different E3 ligases have different endogenous substrates.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or weak degradation of the target protein. | 1. Suboptimal PROTAC concentration: The concentration may be too low or in the "hook effect" range. 2. Incorrect incubation time: The time may be too short for degradation to occur. 3. Low E3 ligase expression: Target cells may have low endogenous levels of the necessary SCF complex components. 4. PROTAC instability: The compound may be unstable in your culture medium or storage conditions. | 1. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to find the optimal concentration.[3] 2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal incubation time. 3. Confirm expression of SKP1 and other SCF components in your cell line using Western blot or qPCR. 4. Check the stability of the PROTAC in your experimental conditions using LC-MS. |
| High cellular toxicity observed at effective degradation concentrations. | 1. On-target toxicity: Degradation of the target protein itself is causing cell death (e.g., BRD4 degradation can induce apoptosis in sensitive cancer cells).[6] 2. Off-target toxicity: The PROTAC is degrading an essential protein other than the intended target. | 1. Perform a cell viability assay (e.g., CellTiter-Glo) in parallel with your degradation assay to correlate degradation with cytotoxicity.[6] 2. Conduct a global proteomics experiment (see Protocol 2) to identify any unintended degraded proteins. 3. Perform a washout experiment: Remove the PROTAC and monitor if the toxic phenotype is reversed as the target protein level recovers.[3] |
| Observed phenotype does not correlate with target protein degradation. | 1. Off-target effects: The phenotype may be due to the degradation or inhibition of an off-target protein. 2. Degradation-independent pharmacology: The PROTAC molecule itself is acting as an inhibitor or activator of another pathway. 3. Rapid target re-synthesis: The cell may be quickly re-synthesizing the target protein. | 1. Use global proteomics to identify any off-target degradation. 2. Use a non-degrading control compound, if available (e.g., a molecule with an inactive E3 ligase ligand but an active target binder), to see if the phenotype persists. 3. Perform a washout experiment and monitor both the target protein levels and the phenotype over time. |
Quantitative Data Summary
Since specific quantitative proteomics data for the early-stage this compound recruiter is not yet widely published, the following tables provide representative data for other well-characterized BRD4 degraders for comparative purposes.
Table 1: Degradation Potency (DC₅₀) of Representative BRD4 PROTACs
| PROTAC | Recruited E3 Ligase | Cell Line | DC₅₀ | Dₘₐₓ (% Degradation) |
| MZ1 [7][8] | VHL | H661, H838 | 8 nM, 23 nM | >95% at 100 nM |
| ARV-771 [8] | VHL | Castration-Resistant Prostate Cancer (CRPC) | < 5 nM | Not Reported |
| ARV-825 [8] | CRBN | Burkitt's Lymphoma | < 1 nM | Not Reported |
| PROTAC 1 [5][9] | CRBN | Burkitt's Lymphoma | < 1 nM | Not Reported |
DC₅₀ (half-maximal degradation concentration) is the concentration required to degrade 50% of the target protein. Dₘₐₓ is the maximum degradation achievable.
Table 2: Representative Global Proteomics Data for BRD4 Degrader MZ1
| Protein | Log₂ Fold Change (MZ1 vs. DMSO) | Function | Selectivity |
| BRD4 | -2.5 | Target Protein | On-Target |
| BRD3 | -1.5 | BET Family Member | On-Target |
| BRD2 | -1.0 | BET Family Member | On-Target |
| Other Proteins | Generally within ±0.5 | N/A | Highly Selective |
Data is illustrative based on published findings for MZ1, which show high selectivity for BET family members with minimal off-target degradation at effective concentrations.[7]
Key Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
This is the primary assay to directly measure the extent and kinetics of target protein degradation.
1. Cell Culture and Treatment:
- Seed cells (e.g., HeLa, MDA-MB-231) in 6-well or 12-well plates and allow them to adhere overnight.[9]
- Treat cells with a serial dilution of the this compound-based PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours) to determine the DC₅₀.[6]
- For a time-course experiment, treat cells with a fixed concentration (e.g., 3-5x DC₅₀) for various durations (e.g., 2, 4, 8, 16, 24 hours).
- Include a vehicle control (e.g., DMSO) in all experiments.
2. Cell Lysis:
- After incubation, wash the cells once with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
- Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[9]
3. Protein Quantification:
- Determine the protein concentration of the supernatant from each lysate using a BCA or Bradford assay to ensure equal protein loading.[9]
4. SDS-PAGE and Protein Transfer:
- Normalize protein samples with lysis buffer and add Laemmli sample buffer. Boil at 95°C for 5-10 minutes.[9]
- Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[9]
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
5. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9]
- Incubate the membrane with a primary antibody against the target protein (and a loading control like GAPDH or β-actin) overnight at 4°C.
- Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
6. Detection and Analysis:
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]
- Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the target protein signal to the loading control.
- Calculate the percentage of remaining protein relative to the vehicle control and plot the results to determine DC₅₀ and Dₘₐₓ values.[6]
Protocol 2: Global Proteomics (LC-MS/MS) for Off-Target Identification
This technique provides an unbiased, global view of protein level changes to identify unintended degradation events.
1. Sample Preparation:
- Treat cells with the this compound-based PROTAC at a relevant concentration (e.g., 5x DC₅₀) and a higher concentration (e.g., 1 µM) for a short duration (e.g., 6-8 hours) to enrich for direct targets.[10]
- Include a vehicle control (DMSO) and, if available, a non-degrading control molecule.
- Harvest and lyse the cells, and quantify the total protein.
2. Protein Digestion and Isobaric Labeling:
- Digest the proteins into peptides using trypsin.
- Label the peptides from each condition with isobaric tags (e.g., TMT or iTRAQ). This allows for multiplexing and accurate relative quantification of proteins across all samples in a single MS run.
3. Fractionation and LC-MS/MS Analysis:
- Combine the labeled peptide samples and fractionate them using high-pH reversed-phase chromatography to reduce sample complexity.
- Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Data Analysis:
- Process the raw MS data using a suitable software suite (e.g., MaxQuant, Proteome Discoverer).
- Identify and quantify proteins across all conditions. The reporter ions from the isobaric tags will provide the relative abundance of each protein in the PROTAC-treated samples compared to the control.
- Generate volcano plots to visualize proteins that are significantly downregulated, representing potential on-target and off-target degradation events.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA verifies that the PROTAC is binding to its intended target (and potential off-targets) inside intact cells.
1. Cell Treatment:
- Harvest cells and resuspend them in culture medium.
- Treat the cell suspension with the this compound-based PROTAC at various concentrations for 1 hour at 37°C to allow for compound uptake and target binding. Include a vehicle control.
2. Heat Challenge:
- Aliquot the treated cell suspensions into PCR tubes.
- Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
3. Cell Lysis and Separation:
- Lyse the cells by freeze-thaw cycles.
- Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).
4. Analysis:
- Collect the supernatant and analyze the amount of soluble target protein remaining by Western blotting or ELISA.
- Binding of the PROTAC to the target protein will stabilize it, resulting in a higher melting temperature (i.e., more soluble protein remains at higher temperatures compared to the control). Plotting the amount of soluble protein against temperature generates a "melting curve."
Visualizations
Caption: Mechanism of action for an this compound-based PROTAC.
Caption: Experimental workflow for Western Blot analysis.
Caption: Logical flow for troubleshooting experiments.
References
- 1. Exploiting the Cullin E3 Ligase Adaptor Protein SKP1 for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. benchchem.com [benchchem.com]
- 9. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Medicinal chemistry strategies to improve EN884 selectivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on medicinal chemistry strategies to improve the selectivity of EN884, a hypothetical inhibitor of the β-catenin/T-cell factor (Tcf) protein-protein interaction (PPI). The resources below include troubleshooting guides for common experimental hurdles, frequently asked questions, detailed experimental protocols, and quantitative data for this compound and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound, and what are its key off-targets?
A1: this compound is designed to inhibit the protein-protein interaction between β-catenin and T-cell factor (Tcf), a key transcriptional activation step in the canonical Wnt signaling pathway. The primary off-targets of concern are other proteins that bind to the same region of β-catenin, notably E-cadherin and Adenomatous Polyposis Coli (APC). Unwanted inhibition of these interactions can disrupt cell-cell adhesion and normal β-catenin regulation, respectively.
Q2: Why is improving the selectivity of this compound important?
A2: Improving the selectivity of this compound for the β-catenin/Tcf interaction over off-targets like β-catenin/E-cadherin is crucial for minimizing toxicity and achieving a better therapeutic window. Off-target inhibition can lead to adverse effects, complicating preclinical and clinical development. High selectivity ensures that the observed biological effect is due to the intended mechanism of action.[1]
Q3: What are the primary medicinal chemistry strategies to enhance this compound selectivity?
A3: Key strategies focus on exploiting subtle differences in the binding interfaces of Tcf, E-cadherin, and APC with β-catenin.[1] Approaches include:
-
Structure-Based Design: Utilizing co-crystal structures to identify unique pockets or residues in the β-catenin/Tcf interface that are not present in the β-catenin/E-cadherin interface. Modifications to this compound can then be designed to engage these unique features.
-
Fragment-Based Screening: Identifying small fragments that bind to unique regions of the target interface and then growing or linking them to create a larger, more selective molecule.
-
Exploiting Conformational Dynamics: Designing analogs of this compound that preferentially bind to a specific conformation of β-catenin that is favored when it interacts with Tcf.
-
Quantitative Structure-Activity Relationship (QSAR) and Structure-Selectivity Relationship (SSR) Analysis: Systematically modifying the this compound scaffold and using the resulting activity and selectivity data to build predictive models that guide the design of more selective compounds.[2]
Q4: Which assays are recommended for quantifying this compound selectivity?
A4: Homogeneous high-throughput assays are ideal for quantifying inhibitor potency and selectivity. The two most common and robust methods are the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) and Fluorescence Polarization (FP).[2] These assays allow for precise determination of IC50 values against the target (β-catenin/Tcf) and off-target (e.g., β-catenin/E-cadherin) interactions, from which a selectivity ratio can be calculated.
Quantitative Data Summary
The following tables summarize the inhibitory potency and selectivity of this compound and two of its rationally designed analogs, this compound-A2 and this compound-B1.
Table 1: Inhibitory Potency (IC50) of this compound and Analogs
| Compound | β-catenin/Tcf IC50 (µM) | β-catenin/E-cadherin IC50 (µM) | β-catenin/APC IC50 (µM) |
| This compound | 2.5 | 5.0 | 7.5 |
| This compound-A2 | 1.8 | 35.6 | 50.2 |
| This compound-B1 | 3.1 | 9.2 | 15.4 |
Data are representative values obtained from AlphaScreen assays.
Table 2: Selectivity Ratios for this compound and Analogs
| Compound | Selectivity (vs. E-cadherin) | Selectivity (vs. APC) |
| This compound | 2 | 3 |
| This compound-A2 | 19.8 | 27.9 |
| This compound-B1 | 3.0 | 5.0 |
Selectivity Ratio = IC50 (Off-Target) / IC50 (Target)
Visualizations
References
- 1. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Selectivity Assays for Small-Molecule Inhibitors of β-Catenin/T-Cell Factor Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Hook Effect in EN884 PROTAC Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the BRD4 degrader, EN884. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you navigate the "hook effect," a common challenge in PROTAC experiments that can complicate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein, in this case, BRD4, decreases at high concentrations of the PROTAC this compound.[1][2][3] This results in a characteristic bell-shaped or "hooked" dose-response curve.[1][2][3] Instead of a standard sigmoidal curve where increasing the concentration leads to a plateau of maximum effect, high concentrations of a PROTAC can paradoxically reduce its degradation efficacy.[1]
Q2: What causes the "hook effect" with PROTACs like this compound?
A2: The hook effect is primarily caused by the formation of unproductive binary complexes at excessive PROTAC concentrations.[1][3] A PROTAC's efficacy relies on forming a productive ternary complex, which consists of the target protein (BRD4), the PROTAC (this compound), and an E3 ligase.[1][4] However, at very high concentrations, this compound is more likely to independently bind to either BRD4 or the E3 ligase, forming binary complexes (BRD4-EN884 or E3 Ligase-EN884).[1][3][5] These binary complexes are unable to bring the target protein and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[1][3][5]
Q3: What are the consequences of the "hook effect" for my this compound experiments?
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing the hook effect in your this compound experiments.
Issue 1: My dose-response curve for this compound shows a bell shape, and BRD4 degradation decreases at high concentrations.
-
Likely Cause: You are observing the classic "hook effect".[1][2]
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of this compound concentrations, especially at the higher end where the effect is seen.[1] It is recommended to use at least 8-10 concentrations with half-log dilutions.[2]
-
Determine the Optimal Concentration: Identify the concentration that achieves the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[1]
-
Assess Ternary Complex Formation: Use biophysical or cellular assays like Co-Immunoprecipitation or NanoBRET to directly measure the formation of the BRD4-EN884-E3 ligase ternary complex at different this compound concentrations.[1] This can help correlate the decrease in degradation with a reduction in ternary complex formation.[1]
-
Issue 2: this compound shows weak or no degradation of BRD4 at the concentrations I've tested.
-
Likely Cause: This could be due to several factors, including testing concentrations that are too high and fall within the hook effect region, or concentrations that are too low to induce degradation.[1][2]
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: It is crucial to test a very broad range of this compound concentrations, for example, from 1 pM to 100 µM.[1] The optimal degradation concentration might be much lower than initially anticipated.[2]
-
Verify Target Engagement and Ternary Complex Formation: Before concluding that this compound is inactive, confirm its binding to BRD4 and the E3 ligase, and its ability to facilitate ternary complex formation using appropriate assays.[1]
-
Check E3 Ligase Expression: Ensure that the cell line you are using expresses the E3 ligase recruited by this compound at sufficient levels.[1] this compound is known to be dependent on SKP1, a component of Cullin-based E3 ligases.[6]
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) at a fixed, potentially optimal concentration of this compound to determine the ideal incubation period.[1][2]
-
Evaluate Cell Permeability: If degradation is consistently low, consider assessing the cell permeability of this compound using an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA).[1][2]
-
Issue 3: How can I mitigate the hook effect in my experiments?
-
Likely Cause: The intrinsic properties of the PROTAC, including its linker and binding affinities, can influence the magnitude of the hook effect.
-
Troubleshooting Steps:
-
Enhance Cooperativity: While not a direct troubleshooting step for an existing molecule like this compound, it's a key consideration in PROTAC design. Positive cooperativity stabilizes the ternary complex, making its formation more favorable than the binary complexes even at higher concentrations.[2][3]
-
Optimize the Linker: The length and composition of the linker are critical. For future PROTAC design, systematic variation of the linker can help identify a molecule with a reduced hook effect.[2][3]
-
Consider Advanced PROTAC Designs: In some cases, trivalent PROTACs or Nano-PROTACs (encapsulating PROTACs in nanoparticles) have been shown to potentially reduce the hook effect, though this is not universally true and is context-dependent.[2][7]
-
Data Presentation
The following tables summarize hypothetical quantitative data from this compound experiments to illustrate the hook effect.
Table 1: Dose-Response Data for this compound Exhibiting a Hook Effect
| This compound Concentration (nM) | % BRD4 Protein Degradation |
| 0.1 | 12% |
| 1 | 48% |
| 10 | 92% (Dmax) |
| 100 | 65% |
| 1000 | 30% |
| 10000 | 15% |
Table 2: Comparison of DC50 and Dmax for PROTACs With and Without a Pronounced Hook Effect
| PROTAC | DC50 (nM) | Dmax (%) | Hook Effect Observation |
| This compound (Hypothetical) | 4 | 92% | Pronounced hook effect observed above 10 nM. |
| PROTAC-B (Ideal) | 7 | 95% | Minimal hook effect observed up to 10 µM. |
Experimental Protocols
Protocol 1: Western Blotting for this compound-Mediated BRD4 Degradation
This protocol outlines the general steps for assessing BRD4 protein degradation via Western blotting.[2]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.[2]
-
Prepare serial dilutions of this compound in cell culture medium. It is recommended to test a wide concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration and observe any potential hook effect.[1][2] Include a vehicle-only control (e.g., DMSO).[8]
-
Replace the medium with the this compound-containing medium and incubate for the desired time (e.g., 24 hours).[2][8]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.[1]
-
Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors) and scraping the cells.[1][3]
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[1]
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Quantify the protein concentration using a BCA or Bradford assay.[3]
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2]
-
Incubate the membrane with a primary antibody specific to BRD4 overnight at 4°C.[2]
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[2]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
-
Detection and Analysis:
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess Ternary Complex Formation
This protocol is for verifying the formation of the BRD4-EN884-E3 ligase ternary complex in cells.
-
Cell Treatment and Lysis:
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.[1]
-
Incubate the pre-cleared lysate with an antibody against BRD4 (or an epitope tag if available) to form an antibody-antigen complex.[1]
-
Add protein A/G beads to the lysate to capture the antibody-antigen complex.[1]
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Perform Western blotting on the eluted samples as described in Protocol 1.
-
Probe the membrane with antibodies against the E3 ligase subunit (e.g., a component of the Cullin-RING ligase complex) and BRD4 to confirm their co-precipitation.
-
Visualizations
Caption: this compound-mediated degradation of the BRD4 protein.
Caption: A typical workflow for a PROTAC degradation experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. marinbio.com [marinbio.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Addressing Solubility Issues of EN884 and Its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with EN884 and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative, which is dissolved in 100% DMSO, precipitates immediately when I dilute it into my aqueous cell culture medium. How can I prevent this?
A1: This is a common issue known as "crashing out" that occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[1] Here are several strategies to prevent this:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5% (v/v), to minimize solvent toxicity and precipitation.[2]
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform intermediate dilutions. First, dilute your concentrated DMSO stock into a mixture of DMSO and your aqueous buffer, and then perform the final dilution into the 100% aqueous medium.[3]
-
Proper Mixing Technique: Add the DMSO stock solution dropwise into the vortexing aqueous buffer. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.[2]
-
Lower the Stock Concentration: Reducing the concentration of your initial DMSO stock solution can also help prevent precipitation upon dilution.[3]
Q2: I'm observing inconsistent results in my cell-based assays with this compound. Could this be related to solubility?
A2: Yes, inconsistent results are often linked to poor solubility. If this compound or its derivatives are not fully dissolved, the actual concentration of the compound in solution can vary between experiments. This can be due to the formation of small, invisible precipitates or aggregates.[2] To troubleshoot this:
-
Ensure Complete Dissolution: After preparing your final working solution, briefly sonicate it to break up any small aggregates that may have formed.[2]
-
Visual Inspection: Before each experiment, carefully inspect your solution for any signs of precipitation.
-
Equilibration Time: In solubility assays, ensure you have allowed sufficient time for the solution to reach equilibrium. It is recommended to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm the concentration has stabilized.[3]
Q3: Can I improve the aqueous solubility of my this compound derivative by adjusting the pH?
A3: Adjusting the pH can significantly improve the solubility of ionizable compounds.[1] If your this compound derivative has acidic or basic functional groups, altering the pH of your buffer can increase its solubility. Weakly acidic compounds are more soluble at a pH above their pKa, while weakly basic compounds are more soluble at a pH below their pKa.[3] It is crucial to first determine the pKa of your compound and to ensure its stability at the new pH.[3]
Q4: What are some alternative formulation strategies if basic troubleshooting fails to resolve solubility issues?
A4: For persistent solubility problems, more advanced formulation techniques may be necessary. These can be categorized into physical and chemical modifications:[3]
-
Physical Modifications:
-
Chemical Modifications:
-
Co-solvents: Using a mixture of solvents can improve solubility. For in vivo applications, low-toxicity co-solvents like propylene glycol or polyethylene glycol are often used.[5]
-
Complexation: The use of agents like cyclodextrins can form inclusion complexes with the drug, enhancing its aqueous solubility.[6]
-
Prodrugs: A prodrug approach involves chemically modifying the molecule to a more soluble form that is converted to the active drug in vivo.[7]
-
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound and its derivatives.
Issue 1: Visible Precipitation in Aqueous Buffer
| Possible Cause | Solution |
| Final concentration is too high. | Decrease the final working concentration of the compound. |
| Improper mixing. | Add the organic stock solution dropwise to the vigorously stirring aqueous buffer.[2] |
| High percentage of organic co-solvent. | Keep the final concentration of the organic solvent (e.g., DMSO) below 0.5% (v/v).[2] |
| "Salting out" effect from high salt concentration in the buffer. | Test solubility in buffers with different salt concentrations. |
Issue 2: Inconsistent Assay Results or Low Potency
| Possible Cause | Solution |
| Formation of small, inactive aggregates. | Briefly sonicate the final working solution before use. Consider adding a carrier protein like BSA to the medium.[2] |
| Adsorption to plasticware. | Use low-adhesion plasticware. Pre-rinse pipette tips with the solution before transferring.[2] |
| Insufficient equilibration time in solubility studies. | Increase incubation time to ensure equilibrium is reached (check at 24, 48, and 72 hours).[3] |
| Temperature fluctuations affecting solubility. | Conduct experiments in a temperature-controlled environment.[3] |
Quantitative Data Summary
The following tables present hypothetical solubility data for this compound and a more soluble derivative, "this compound-Analog," in various solvents and pH conditions.
Table 1: Solubility in Common Solvents
| Compound | Solvent | Solubility (mg/mL) |
| This compound | Water | < 0.01 |
| This compound | PBS (pH 7.4) | < 0.01 |
| This compound | DMSO | > 50 |
| This compound | Ethanol | 5 |
| This compound-Analog | Water | 0.1 |
| This compound-Analog | PBS (pH 7.4) | 0.2 |
| This compound-Analog | DMSO | > 100 |
| This compound-Analog | Ethanol | 25 |
Table 2: pH-Dependent Aqueous Solubility
| Compound | pH | Solubility (µg/mL) |
| This compound | 4.0 | 0.5 |
| This compound | 7.4 | 0.2 |
| This compound | 9.0 | 1.5 |
| This compound-Analog | 4.0 | 50 |
| This compound-Analog | 7.4 | 200 |
| This compound-Analog | 9.0 | 450 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
-
Weigh the Compound: Accurately weigh a precise amount of the compound (e.g., 5 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of the compound, calculate the volume of the organic solvent (e.g., anhydrous, high-purity DMSO) required to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Add the calculated volume of the solvent to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes to ensure complete dissolution. If necessary, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied. Be cautious with warming as it can degrade some compounds.[1]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
Protocol 2: Shake-Flask Method for Determining Equilibrium Solubility
This method is considered the gold standard for determining the thermodynamic solubility of a compound.[8]
-
Preparation of a Saturated Solution: Add an excess amount of the compound to a vial containing the desired aqueous buffer (e.g., PBS, pH 7.4). The excess solid should be clearly visible.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker (e.g., 25°C or 37°C). Agitate the suspension for a sufficient period to reach equilibrium (typically 24-72 hours).[3]
-
Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) or by filtration using a syringe filter with a low-binding membrane (e.g., 0.22 µm PVDF).
-
Quantification: Carefully collect the supernatant and dilute it with the appropriate solvent. Analyze the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Visualizations
Signaling Pathway
This compound is a covalent ligand that engages C160 on SKP1, a component of the Cullin-RING E3 ubiquitin ligase complex.[9] The diagram below illustrates a simplified overview of the Cullin-RING E3 ligase (CRL) pathway, which is involved in targeted protein degradation.
Caption: Simplified Cullin-RING E3 Ligase (CRL) pathway and the action of this compound.
Experimental Workflow
The following diagram outlines the general workflow for troubleshooting solubility issues.
Caption: General workflow for troubleshooting compound solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbr.in [ijpbr.in]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. researchgate.net [researchgate.net]
- 9. Exploiting the Cullin E3 Ligase Adaptor Protein SKP1 for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Structure-Activity Relationship (SAR) Studies of EN884 Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the structure-activity relationship (SAR) of EN884 and its analogs, which are covalent recruiters of the SKP1 adapter protein for targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cysteine-reactive covalent ligand that targets the SKP1 adapter protein.[1][2][3] SKP1 is a core component of the SKP1-CUL1-F-box (SCF) E3 ubiquitin ligase complex.[1][2][4] By covalently binding to SKP1, this compound can be incorporated into Proteolysis Targeting Chimeras (PROTACs) to recruit the SCF complex to a specific target protein (e.g., BRD4, Androgen Receptor), leading to the ubiquitination and subsequent degradation of that target protein by the proteasome.[1][3][5] Mass spectrometry analysis has identified Cysteine 160 (C160) on SKP1 as the site of modification by this compound.[1][2]
Q2: What are the key structural features of this compound important for its activity?
A2: The structure of this compound includes a cysteine-reactive acrylamide "warhead" which is essential for its covalent interaction with SKP1.[1] Structure-activity relationship studies have shown that the pyridine ring in this compound can be replaced by a benzene ring without compromising its binding to SKP1.[1]
Q3: How do modifications to the this compound scaffold affect its binding to SKP1?
A3: SAR studies on the benzene ring analog of this compound (AD-5-49) have shown that the position of substituents is crucial. A methoxy group at the meta position (AD-5-47a) of the benzene ring is well-tolerated and shows binding to the SKP1 complex.[1] In contrast, a methoxy group at the para position (AD-5-47b) results in reduced binding.[1] This observation is supported by studies with alkyne-functionalized probes, where the meta-substituted probe (SJH1-37-m) showed significantly more favorable binding compared to the para-substituted probe (SJH1-37-p).[1][2]
Q4: Is the binding of this compound analogs to SKP1 dependent on other proteins?
A4: Yes, the binding of this compound and its active analogs to SKP1 is context-dependent. These molecules show weak or no binding to monomeric SKP1.[1][2] Their binding is significantly enhanced when SKP1 is part of the larger SCF complex, specifically in complex with CUL1 and a substrate receptor like FBXO7.[1][2] This suggests that the conformation of SKP1 within the complex is critical for ligand binding.
Quantitative Data Summary
The following table summarizes the semi-quantitative binding data for this compound and its analogs based on gel-based Activity-Based Protein Profiling (ABPP). The data represents the inhibition of IA-rhodamine labeling of SKP1 in the SKP1-FBXO7-CUL1-RBX1 complex. A lower percentage of remaining labeling indicates stronger engagement by the analog.
| Compound ID | Core Scaffold | Substitution | SKP1 Engagement (Remaining Labeling %) | Reference |
| This compound | Pyridine | - | ~20% | [1] |
| AD-5-49 | Benzene | - | Comparable to this compound | [1] |
| AD-5-47a | Benzene | meta-methoxy | Binding observed | [1] |
| AD-5-47b | Benzene | para-methoxy | Less binding than AD-5-47a | [1] |
| SJH1-37-m | Benzene | meta-alkyne | Significantly favored binding | [1][2] |
| SJH1-37-p | Benzene | para-alkyne | Less favored binding | [1][2] |
Note: The SKP1 engagement data is based on visual inspection of gel-based ABPP results from the cited literature and represents a semi-quantitative estimation.
Experimental Protocols
Gel-Based Activity-Based Protein Profiling (ABPP) for SKP1 Engagement
This protocol is used to assess the binding of covalent ligands to SKP1 within the SCF complex by measuring the competition with a fluorescent cysteine-reactive probe.
Materials:
-
Recombinant human SKP1-FBXO7-CUL1-RBX1 complex
-
This compound analogs dissolved in DMSO
-
Iodoacetamide-rhodamine (IA-rhodamine) probe
-
Phosphate-buffered saline (PBS)
-
4x Laemmli SDS sample loading buffer
-
4-20% Criterion TGX precast gels
-
In-gel fluorescence scanner
Procedure:
-
In a microcentrifuge tube, incubate 0.1 µg of the SKP1-containing SCF complex with the this compound analog (e.g., at a final concentration of 50 µM) or DMSO as a vehicle control. The final volume should be adjusted with PBS.
-
Incubate the mixture at 23 °C for 1 hour.
-
Add IA-rhodamine to a final concentration of 0.1 µM.
-
Incubate for an additional 30 minutes at 23 °C.
-
Quench the reaction by adding 4x Laemmli SDS sample loading buffer.
-
Boil the samples at 95 °C for 5 minutes.
-
Separate the proteins by SDS-PAGE using a 4-20% precast gel.
-
Visualize the gel using an in-gel fluorescence scanner to detect rhodamine fluorescence.
-
(Optional) Stain the gel with a total protein stain (e.g., silver stain) to assess protein loading.[2]
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No inhibition of IA-rhodamine labeling by the analog | 1. The analog does not bind to SKP1.2. The analog is unstable under the assay conditions.3. The concentration of the analog is too low. | 1. Confirm the structure and purity of the analog. Consider redesigning the analog based on known SAR.2. Check the stability of the analog in PBS buffer over the incubation time.3. Perform a dose-response experiment with a range of analog concentrations. |
| High background fluorescence in the gel | 1. Incomplete removal of unbound IA-rhodamine.2. Non-specific binding of the probe to other proteins. | 1. Ensure proper washing steps if applicable, though typically not required for in-gel fluorescence.2. The SKP1 complex should be the most prominent labeled band; some background is expected. Ensure the purity of the recombinant SCF complex. |
| Inconsistent results between replicates | 1. Pipetting errors.2. Inconsistent incubation times or temperatures. | 1. Use calibrated pipettes and ensure accurate dispensing of all reagents.2. Use a temperature-controlled incubator and a precise timer for all incubation steps. |
| Weak or no binding of this compound to monomeric SKP1 | This is an expected result. | The binding of this compound and its active analogs is dependent on the conformation of SKP1 within the SCF complex.[1][2] Use the full SKP1-CUL1-F-box complex for these assays. |
Visualizations
Caption: Experimental workflow for SAR studies of this compound analogs.
Caption: Signaling pathway for targeted protein degradation using an this compound-based PROTAC.
References
- 1. Exploiting the Cullin E3 Ligase Adaptor Protein SKP1 for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploiting the Cullin E3 Ligase Adaptor Protein SKP1 for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploiting the Cullin E3 Ligase Adaptor Protein SKP1 for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SKP1‐CUL1‐F‐box: Key molecular targets affecting disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Technical Support Center: Enhancing the Potency of EN884 as an SKP1 Recruiter
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when utilizing EN884 as a recruiter for the SKP1 E3 ligase adapter protein in targeted protein degradation studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as an SKP1 recruiter?
This compound is a cysteine-reactive covalent molecule that acts as a recruiter for the SKP1 adapter protein, a core component of the SCF (SKP1-CUL1-F-box) E3 ubiquitin ligase complex.[1][2] By covalently binding to a specific cysteine residue (C160) on SKP1, this compound can be incorporated into Proteolysis Targeting Chimeras (PROTACs).[1] These bifunctional molecules bring a target protein into close proximity with the SCF E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[1][3]
Q2: Why am I observing low degradation efficiency with my this compound-based PROTAC?
Several factors can contribute to low degradation efficiency. These include suboptimal linker length and composition, poor cell permeability of the PROTAC, inefficient ternary complex formation between the target protein, the PROTAC, and the SKP1-E3 ligase complex, or issues with the ubiquitination and proteasomal degradation pathway itself. It is also important to consider the "hook effect," where excessively high concentrations of the PROTAC can lead to the formation of non-productive binary complexes, thus reducing degradation.
Q3: How does the covalent nature of this compound impact my experiments?
The covalent binding of this compound to SKP1 can offer advantages such as increased target engagement and prolonged duration of action. However, it's crucial to confirm covalent modification, for instance, through mass spectrometry. Irreversible binding might also impact the catalytic nature of the PROTAC, potentially leading to a stoichiometric rather than sub-stoichiometric mode of action if the entire ternary complex is degraded.
Q4: What are the key initial experiments to perform when starting with an this compound-based PROTAC?
Initially, it is critical to confirm the engagement of your PROTAC with both the target protein and the SKP1 complex. This can be achieved through biochemical assays such as AlphaLISA or TR-FRET. Subsequently, cellular assays, primarily Western blotting, should be conducted to measure the degradation of the target protein in a dose- and time-dependent manner.
Q5: Can this compound be used to degrade any protein?
In principle, this compound can be incorporated into PROTACs to target a wide range of proteins for degradation. The key requirement is the availability of a suitable ligand that binds to the protein of interest and can be chemically linked to the this compound scaffold. The success of degradation will also depend on factors like the accessibility of lysine residues on the target protein for ubiquitination.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound-based PROTACs and offers potential solutions.
| Problem | Potential Cause | Recommended Action |
| Low or No Target Degradation | 1. Suboptimal Linker: The length and composition of the linker are critical for the formation of a productive ternary complex.[4][5] 2. Poor Cell Permeability: The physicochemical properties of the PROTAC may prevent it from efficiently crossing the cell membrane.[6] 3. Inefficient Ternary Complex Formation: The PROTAC may not effectively bring the target protein and the SKP1-E3 ligase complex together. 4. Target Protein Characteristics: The target protein may have a long half-life or inaccessible lysine residues for ubiquitination. | 1. Linker Optimization: Synthesize a library of PROTACs with varying linker lengths and compositions (e.g., PEG, alkyl chains) to identify the optimal linker.[7][] 2. Improve Physicochemical Properties: Modify the PROTAC to enhance its solubility and permeability. 3. Biophysical Assays: Use techniques like TR-FRET, SPR, or ITC to confirm and quantify the formation of the ternary complex. 4. In Vitro Ubiquitination Assay: Confirm that the target protein can be ubiquitinated by the SCF complex in the presence of the PROTAC. |
| "Hook Effect" Observed | High PROTAC Concentration: At high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex.[9] | Dose-Response Optimization: Perform a wide dose-response experiment to identify the optimal concentration range for degradation and observe the characteristic bell-shaped curve of the hook effect. Test at lower concentrations (nanomolar to low micromolar range).[9] |
| Inconsistent Degradation Results | 1. Cell Health and Passage Number: Variations in cell confluency, passage number, or overall health can impact the efficiency of the ubiquitin-proteasome system. 2. PROTAC Instability: The PROTAC molecule may be unstable in the cell culture medium over the course of the experiment. | 1. Standardize Cell Culture: Use cells within a defined passage number range and ensure consistent seeding densities and confluency. 2. Assess Compound Stability: Evaluate the stability of your PROTAC in the experimental medium over the relevant time course. |
| Off-Target Effects | 1. Non-Specific Binding of the Target Ligand: The warhead targeting the protein of interest may have off-target liabilities. 2. Linker-Induced Proximity: The linker itself might facilitate unintended protein-protein interactions. | 1. Use a More Selective Target Binder: If possible, utilize a more specific ligand for the protein of interest. 2. Linker Modification: Systematically alter the linker to minimize non-specific interactions. 3. Proteomics Analysis: Perform unbiased proteomics to identify and quantify off-target degradation. |
Quantitative Data Summary
The following tables provide representative data to illustrate the impact of linker length and PROTAC concentration on degradation efficiency.
Table 1: Effect of Linker Length on BRD4 Degradation by this compound-based PROTACs
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| This compound-L1-JQ1 | PEG3 | 12 | 250 | 65 |
| This compound-L2-JQ1 | PEG4 | 15 | 50 | 92 |
| This compound-L3-JQ1 | PEG5 | 18 | 150 | 78 |
| This compound-L4-JQ1 | Alkyl C8 | 8 | >1000 | <20 |
Data are representative and intended for illustrative purposes.
Table 2: Dose-Response of this compound-L2-JQ1 on BRD4 Degradation in HEK293T Cells
| Concentration (nM) | % BRD4 Remaining |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 48 |
| 50 | 8 |
| 100 | 12 |
| 500 | 35 |
| 1000 | 55 |
Data are representative and intended for illustrative purposes, demonstrating a typical "hook effect" at higher concentrations.
Experimental Protocols
1. Western Blotting for Target Protein Degradation
-
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
-
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection and Quantification: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify band intensities using densitometry software and normalize the target protein levels to the loading control.
-
2. Ternary Complex Formation Assay (TR-FRET)
-
Objective: To confirm and quantify the formation of the ternary complex (Target Protein-PROTAC-SKP1 complex).
-
Methodology:
-
Reagents: Obtain purified, tagged versions of the target protein (e.g., His-tagged) and the SKP1/CUL1/RBX1/F-box protein complex (e.g., GST-tagged). Use fluorescently labeled antibodies or binding partners for the tags (e.g., anti-His-Tb and anti-GST-d2).
-
Assay Setup: In a microplate, combine the target protein, the SKP1 complex, and serial dilutions of the PROTAC in an appropriate assay buffer.
-
Incubation: Incubate the mixture at room temperature to allow for complex formation.
-
Detection: Add the fluorescently labeled detection reagents and measure the TR-FRET signal on a compatible plate reader. An increase in the TR-FRET signal indicates the proximity of the two proteins, confirming ternary complex formation.
-
Visualizations
Caption: Mechanism of this compound-mediated targeted protein degradation.
Caption: Experimental workflow for evaluating this compound-based PROTACs.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Item - Exploiting the Cullin E3 Ligase Adaptor Protein SKP1 for Targeted Protein Degradation - American Chemical Society - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate EN884-related cytotoxicity in cell-based assays. The following information is designed to address specific issues that may arise during experimentation and to provide detailed protocols for assessing and minimizing off-target cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of unexpected cytotoxicity with this compound in cell culture?
A1: Unexpected cytotoxicity with a novel small molecule compound like this compound can stem from several factors beyond its intended pharmacological activity. These can include:
-
Off-target effects: The compound may interact with unintended cellular targets, leading to toxic outcomes.[1][2]
-
High concentrations: Concentrations significantly exceeding the half-maximal inhibitory concentration (IC50) can induce non-specific effects and cell death.[2]
-
Compound insolubility: Precipitation of this compound at high concentrations in culture medium can cause physical damage to cells or interfere with assay readouts.[1]
-
Solvent toxicity: The solvent used to dissolve this compound, such as DMSO, can be toxic to cells at higher concentrations (typically >0.5%).[3]
-
Metabolite toxicity: Cellular metabolism of this compound may produce toxic byproducts.[2]
-
Prolonged exposure: Continuous exposure to the compound can disrupt normal cellular functions and lead to cumulative toxicity.[2]
Q2: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A2: The ideal concentration of this compound should be empirically determined for each cell line and experimental setup. A dose-response curve is essential to identify a concentration that elicits the desired biological effect without causing significant cell death. It is advisable to start with a broad range of concentrations, including those below the expected IC50 value.[2]
Q3: My results with this compound are inconsistent between experiments. What could be the cause?
A3: Inconsistent results can be attributed to several factors:
-
Variability in cell health and density: The physiological state of the cells, including passage number and confluency, can impact their sensitivity to this compound.[1][3] It is crucial to use cells within a consistent passage number range and ensure they are in the logarithmic growth phase.[3]
-
Compound degradation: Improper storage or handling of this compound can affect its potency. It is recommended to store the compound as per the manufacturer's instructions, prepare fresh stock solutions, and avoid multiple freeze-thaw cycles.[3]
-
Inconsistent experimental conditions: Variations in incubation times, reagent concentrations, or cell seeding densities can lead to disparate results.[1]
Troubleshooting Guide
The following table outlines common issues observed during experiments with this compound and provides actionable solutions.
| Issue Observed | Potential Cause | Suggested Action & Rationale |
| High cytotoxicity across multiple, unrelated cell lines (IC50 < 1 µM) | Compound insolubility and precipitation at high concentrations, leading to physical cell damage or assay interference.[1] | 1. Visually inspect wells for precipitate. 2. Determine the solubility of this compound in the culture medium. 3. Decrease the solvent concentration (e.g., DMSO < 0.1%). 4. Incorporate serum proteins, which can aid in solubilizing the compound.[1] |
| Cytotoxicity varies significantly between experiments | Inconsistent cell health, passage number, or seeding density.[1] | 1. Utilize cells within a consistent and low passage number range. 2. Confirm >95% cell viability before seeding. 3. Optimize and maintain a consistent cell seeding density to prevent overgrowth or sparseness.[1] |
| This compound is more cytotoxic in low-serum or serum-free media | High protein binding of the compound. Serum proteins can sequester this compound, reducing the free fraction available to interact with cells. | 1. Test for cytotoxicity in media with varying serum concentrations to assess the impact of protein binding. 2. If the project allows, consider using serum-free adapted cell lines. |
| No biological effect observed | Suboptimal concentration of this compound. The concentration may be too low to effectively engage its target.[3] | 1. Re-evaluate the concentration range based on any available in vitro data. 2. Ensure the concentrations tested are sufficient to achieve the desired level of target engagement. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol provides a method to assess the effect of this compound on cell metabolic activity, a common indicator of cell viability.[4]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add the this compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4]
-
Solubilization: Add the solubilization buffer to each well and incubate to dissolve the formazan crystals.[1]
-
Readout: Measure the absorbance at 570 nm using a microplate reader.[1]
Apoptosis Detection using Annexin V Staining
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane.[5][6]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) or other viability dye
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Collection: Collect both adherent and floating cells from the culture dish.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Binding Buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry.[6] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[6]
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Various Cell Lines
| Cell Line | IC50 (µM) after 48h | Assay Type |
| HEK293 | 12.5 | MTT |
| HeLa | 8.2 | WST-1 |
| A549 | 15.8 | CellTiter-Glo |
| Jurkat | 5.1 | Annexin V/PI |
Table 2: Troubleshooting this compound Cytotoxicity - Experimental Adjustments and Outcomes
| Experimental Condition | Initial IC50 (µM) | Adjusted Condition | Revised IC50 (µM) |
| 1% DMSO | 2.3 | 0.1% DMSO | 10.7 |
| 90% Confluency | 5.6 | 50% Confluency | 9.8 |
| Serum-Free Medium | 1.8 | 10% FBS Medium | 14.2 |
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for assessing and mitigating in vitro cytotoxicity.
Caption: Simplified intrinsic pathway of drug-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Apoptosis Assays [sigmaaldrich.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: EN884 PROTAC In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the EN884 PROTAC. Below are resources to help address common challenges related to in vitro stability and degradation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vitro experiments with this compound.
| Question | Answer |
| Q1: Why am I observing limited or no degradation of my target protein with this compound? | A1: Lack of degradation can stem from several factors. First, confirm the expression of the recruited E3 ligase (e.g., VHL or CRBN) in your cell line, as its presence is essential for PROTAC activity.[1] Poor cell permeability of this compound, due to its high molecular weight, can also be a cause.[2][3] Additionally, the formation of a stable ternary complex (Target Protein-EN884-E3 Ligase) is critical for efficacy; issues with this complex formation can prevent degradation.[1][4] |
| Q2: My this compound compound seems to be unstable in the cell culture medium. What should I do? | A2: PROTAC instability in aqueous solutions can lead to loss of activity.[5] We recommend assessing the stability of this compound in your specific cell culture medium over the time course of your experiment. This can be done by incubating this compound in the medium, taking samples at different time points, and analyzing the concentration of the intact PROTAC using LC-MS/MS. If instability is confirmed, consider reducing the incubation time or using a formulation strategy to improve stability.[2] |
| Q3: I'm observing a "hook effect" with this compound. How can I mitigate this? | A3: The "hook effect" occurs at high PROTAC concentrations where the formation of binary complexes (Target-PROTAC or E3 Ligase-PROTAC) is favored over the productive ternary complex, leading to reduced degradation.[6] To mitigate this, perform a dose-response experiment with a wider range of this compound concentrations to identify the optimal concentration for maximal degradation (Dmax) and the concentration at which the hook effect begins. Subsequent experiments should use concentrations at or below the Dmax. |
| Q4: How can I confirm that this compound is engaging both the target protein and the E3 ligase inside the cell? | A4: Several assays can confirm target engagement. The Cellular Thermal Shift Assay (CETSA) can be used to verify that this compound binds to the target protein in a cellular context.[2] To confirm the formation of the ternary complex, co-immunoprecipitation experiments pulling down the E3 ligase and blotting for the target protein (or vice-versa) can be performed.[7] NanoBRET assays are also a powerful tool to measure the proximity of the target protein and the E3 ligase induced by the PROTAC.[2][8] |
| Q5: What are the best negative controls for my this compound experiments? | A5: Proper controls are crucial for validating your results. An essential negative control is a molecule structurally similar to this compound but incapable of binding to either the target protein or the E3 ligase.[3] Additionally, competition experiments where you co-treat cells with this compound and an excess of the free ligand for either the target or the E3 ligase can confirm that degradation is dependent on the formation of the ternary complex.[3] |
| Q6: I am concerned about potential off-target effects of this compound. How can I assess its selectivity? | A6: Off-target effects can arise from the degradation of proteins other than the intended target.[2] To assess selectivity, perform proteome-wide analysis using techniques like mass spectrometry (e.g., TMT-based proteomics) to compare protein levels in cells treated with this compound versus a vehicle control. This will identify any unintended protein degradation. If off-target effects are observed, modifying the linker or the target-binding warhead may be necessary to improve selectivity.[2] |
Data Presentation: Stability and Degradation Profiles
The following tables provide examples of how to structure quantitative data from in vitro experiments with this compound. Note: The data presented here is for illustrative purposes only.
Table 1: In Vitro Metabolic Stability of this compound
This table summarizes the metabolic stability of this compound when incubated with human liver microsomes (HLM).
| Parameter | Value |
| Incubation Time (min) | 0, 5, 15, 30, 60 |
| % this compound Remaining (at 60 min) | 75% |
| Half-life (t½, min) | 180 |
| Intrinsic Clearance (CLint, µL/min/mg) | 3.8 |
Table 2: this compound-Mediated Target Degradation Kinetics
This table outlines the key parameters for target protein degradation induced by this compound in a specific cell line.
| Parameter | Value |
| Cell Line | ExampleCell-293 |
| Time Points (hours) | 0, 2, 4, 8, 24 |
| DC₅₀ (Concentration for 50% degradation) | 15 nM |
| Dₘₐₓ (Maximum degradation) | 92% |
| Time to Dₘₐₓ (hours) | 8 |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the rate of metabolic degradation of this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Human Liver Microsomes (HLM)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Acetonitrile with an internal standard (for quenching)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare working solutions of this compound by diluting the stock solution in phosphate buffer. Ensure the final DMSO concentration is low (<1%). Thaw the HLM on ice.[5]
-
Incubation: Pre-warm a mixture of HLM and phosphate buffer in a microcentrifuge tube at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-warmed HLM mixture. Immediately add this compound to start the incubation.
-
Time Points: Aliquots are taken from the reaction mixture at specified time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching: Stop the reaction at each time point by adding the aliquot to a tube containing cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the concentration of the remaining this compound in the supernatant using a validated LC-MS/MS method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point. Determine the half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Western Blot for Target Protein Degradation
Objective: To quantify the extent of target protein degradation induced by this compound.
Materials:
-
Cell line of interest
-
This compound
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (for target protein and loading control, e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary antibody for the target protein, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound PROTAC experiments.
Caption: Mechanism of action for this compound PROTAC-mediated protein degradation.
Caption: Troubleshooting workflow for lack of this compound PROTAC activity.
Caption: Experimental workflow for in vitro evaluation of this compound.
References
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Intrinsic signaling pathways modulate targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Cell Permeability of EN884-Based Degraders
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of EN884-based degraders.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the mechanism and challenges associated with this compound-based degraders.
Q1: What is the mechanism of action for an this compound-based degrader?
A: this compound is a degrader that targets the protein BRD4.[1] Like other proteolysis-targeting chimeras (PROTACs), it is a heterobifunctional molecule. One end binds to the target protein (BRD4), and the other end recruits an E3 ubiquitin ligase. Specifically, this compound recruits the SKP1-Cullin 1 (CUL1) E3 ligase complex.[1] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.[2] This process is catalytic, meaning a single degrader molecule can induce the degradation of multiple target protein molecules.[2]
References
Validation & Comparative
A Researcher's Guide to Orthogonal Validation of EN884-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methodologies for Validating Targeted Protein Degradation
The advent of targeted protein degradation (TPD) offers a paradigm shift in therapeutic intervention, moving beyond inhibition to the complete removal of disease-causing proteins. EN884 has been identified as a cysteine-reactive covalent recruiter of the SKP1 adapter protein, a core component of the SCF (SKP1-CUL1-F-box) E3 ubiquitin ligase complex.[1][2] This makes this compound a valuable component for the construction of Proteolysis Targeting Chimeras (PROTACs), designed to hijack the cellular ubiquitin-proteasome system for the degradation of specific proteins of interest (POIs).
A critical aspect of developing novel degraders, such as those based on this compound, is the rigorous and multi-faceted validation of on-target protein degradation. Relying on a single analytical method is insufficient to generate a comprehensive and reliable data package. Therefore, a suite of orthogonal techniques is crucial to confirm the desired on-target degradation, assess potential off-target effects, and elucidate the mechanism of action.
This guide provides a comparative overview of key orthogonal methods for validating this compound-mediated protein degradation, using the well-characterized epigenetic reader protein BRD4 as a representative target. We present a hypothetical, yet representative, dataset for an this compound-based BRD4 degrader (termed ‘this compound-BRD4-PROTAC’) to illustrate how quantitative data from different assays can be compared. Detailed experimental protocols and visualizations of the underlying workflows and signaling pathways are also provided to aid in the design and execution of these critical validation studies.
Quantitative Comparison of Orthogonal Validation Methods
The following table summarizes the performance of our hypothetical this compound-BRD4-PROTAC across a panel of orthogonal assays designed to measure BRD4 degradation.
| Assay | Metric | This compound-BRD4-PROTAC | Advantages | Limitations |
| Western Blot | DC50 (nM) | 50 | Widely available, provides direct visualization of protein levels. | Semi-quantitative, lower throughput, dependent on antibody quality. |
| Dmax (%) | >90 | |||
| Mass Spectrometry (Proteomics) | % Degradation @ 100 nM | 95 | Unbiased, proteome-wide analysis, identifies on- and off-targets. | Requires specialized equipment and expertise, complex data analysis. |
| Flow Cytometry | % of BRD4-low cells | 92 | High-throughput, single-cell analysis, can be multiplexed. | Indirect measurement of protein levels, requires good antibodies. |
| HiBiT Luminescence Assay | DC50 (nM) | 25 | High-throughput, real-time kinetics, highly sensitive. | Requires genetic modification of the target protein (CRISPR knock-in). |
| Dmax (%) | >95 | |||
| NanoBRET™ Assay | DC50 (nM) | 30 | Live-cell, real-time kinetics, measures target engagement and degradation. | Requires overexpression of tagged proteins or CRISPR knock-in. |
| Dmax (%) | >95 |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the this compound-mediated degradation pathway, the broader BRD4 signaling cascade, and the workflows for the key orthogonal validation methods.
Detailed Experimental Protocols
Western Blot for BRD4 Degradation
Principle: This technique separates proteins by molecular weight via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the protein of interest. The intensity of the band corresponding to the target protein is proportional to its abundance.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., HeLa, 293T) in 6-well plates and allow them to adhere. Treat cells with a dose-response of this compound-BRD4-PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure equal loading, probe the same membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).
-
-
Detection and Analysis: Visualize the bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using image analysis software and normalize the BRD4 signal to the loading control.
Mass Spectrometry-Based Quantitative Proteomics
Principle: This unbiased approach allows for the identification and quantification of thousands of proteins in a sample. By comparing the proteomes of treated and untreated cells, one can determine the specificity of the degrader and identify potential off-target effects.
Protocol:
-
Sample Preparation: Treat cells with this compound-BRD4-PROTAC and a vehicle control. Harvest the cells, lyse them, and extract the proteins.
-
Protein Digestion: Reduce and alkylate the proteins, then digest them into peptides using an enzyme like trypsin.
-
Isobaric Labeling (e.g., TMT): Label the peptides from each condition with a different isobaric tag.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Use specialized software to identify and quantify the relative abundance of each protein across the different conditions. Identify proteins that are significantly downregulated to confirm on-target degradation and discover potential off-target effects.
Flow Cytometry
Principle: This technique measures the fluorescence of individual cells as they pass through a laser beam. By staining cells with a fluorescently labeled antibody against the protein of interest, it can quantify protein levels on a per-cell basis.
Protocol:
-
Cell Treatment: Treat cells with this compound-BRD4-PROTAC as required.
-
Fixation and Permeabilization: Harvest the cells and fix them with a crosslinking agent like paraformaldehyde. Permeabilize the cell membrane with a detergent (e.g., saponin or Triton X-100) to allow antibody entry.
-
Antibody Staining: Incubate the cells with a primary antibody against BRD4, followed by a fluorescently labeled secondary antibody.
-
Data Acquisition and Analysis: Analyze the stained cells on a flow cytometer, measuring the fluorescence intensity of thousands of individual cells. Compare the mean fluorescence intensity (MFI) from PROTAC-treated cells to vehicle-treated controls.
HiBiT Luminescence Assay
Principle: The HiBiT assay utilizes a small 11-amino-acid tag (HiBiT) that can be knocked into the endogenous locus of the target protein using CRISPR/Cas9. This tag has a high affinity for a larger complementary polypeptide (LgBiT). When they combine, they form a functional NanoLuc® luciferase, and the resulting luminescence is proportional to the amount of HiBiT-tagged protein.[2][3]
Protocol:
-
Cell Line Generation: Use CRISPR/Cas9 to insert the HiBiT tag into the endogenous locus of the BRD4 gene in your cell line of choice.
-
Assay Setup: Seed the engineered cells in a 96- or 384-well plate. Treat the cells with a serial dilution of this compound-BRD4-PROTAC.
-
Lysis and Detection: At the desired time point, add a lytic reagent containing the LgBiT protein and the luciferase substrate.
-
Measurement and Analysis: Measure the luminescence using a plate reader. A decrease in luminescence indicates the degradation of the HiBiT-BRD4 fusion protein.
NanoBRET™ Target Engagement and Degradation Assay
Principle: The NanoBRET™ assay measures the proximity of two proteins in live cells. For degradation studies, a NanoLuc® luciferase is fused to the target protein (BRD4), and a fluorescently labeled tracer that binds to BRD4 is added to the cells. The degradation of BRD4-NanoLuc leads to a decrease in the BRET signal.
Protocol:
-
Cell Line Generation: Create a stable cell line expressing BRD4 fused to NanoLuc® luciferase.
-
Assay Setup: Seed the engineered cells in a white, 96-well assay plate. Add the NanoBRET™ tracer and the this compound-BRD4-PROTAC at various concentrations.
-
Measurement: At desired time points, measure the donor and acceptor emission signals using a plate reader equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio. A decrease in this ratio indicates the degradation of the BRD4-NanoLuc fusion protein.
Conclusion
The validation of a novel protein degrader like an this compound-based PROTAC requires a comprehensive approach utilizing multiple, orthogonal methodologies. While each technique has its own set of advantages and limitations, their combined use provides a robust and reliable assessment of degrader efficacy, selectivity, and mechanism of action. By employing the strategies and protocols outlined in this guide, researchers can confidently advance their targeted protein degradation programs, paving the way for the development of novel therapeutics.
References
- 1. Exploiting the Cullin E3 Ligase Adaptor Protein SKP1 for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
EN884: A Trailblazing Covalent Binder for SKP1 in an Evolving Landscape of Protein Degradation
A deep dive into the novel covalent SKP1 binder, EN884, reveals a promising, yet early-stage, tool for targeted protein degradation. This guide provides a comparative analysis of this compound against other known SKP1 inhibitors, highlighting its unique covalent mechanism and offering a comprehensive look at the experimental data and protocols that define its current understanding.
For researchers and professionals in drug development, the quest for potent and specific modulators of the ubiquitin-proteasome system is a continuous frontier. S-phase kinase-associated protein 1 (SKP1), a critical adaptor protein within the SCF (SKP1-CUL1-F-box) E3 ubiquitin ligase complex, has emerged as a compelling target. A breakthrough in this area is the discovery of this compound, a first-in-class covalent binder of SKP1. This guide will dissect the characteristics of this compound, placing it in the context of other SKP1 inhibitors that employ different mechanisms of action.
This compound: A Covalent Approach to SKP1 Modulation
This compound is a cysteine-reactive compound identified through a screen of 1284 covalent ligands.[1][2] It functions by covalently modifying Cysteine 160 (C160) on SKP1.[1][2] This covalent engagement is a key differentiator from other SKP1 modulators and forms the basis of its potential in Proteolysis Targeting Chimera (PROTAC) applications.[1][3] By providing a handle for recruiting target proteins to the SCF complex, this compound opens a new avenue for inducing their degradation.
However, it is crucial to note that this compound is considered an "early hit" compound.[1] While it demonstrates the feasibility of covalently targeting SKP1 for targeted protein degradation, it currently possesses a significant number of off-targets and requires substantial medicinal chemistry optimization to enhance its potency and selectivity.[1]
The SKP1 Inhibitor Landscape: A Mechanistic Comparison
While this compound stands alone as a reported covalent binder of SKP1, several other small molecules have been developed to inhibit SKP1 function through non-covalent mechanisms. These inhibitors primarily act by disrupting the protein-protein interaction (PPI) between SKP1 and its F-box protein partners, most notably Skp2.
| Compound | Mechanism of Action | Target Interaction | Reported Effects | Key References |
| This compound | Covalent Binder | Covalently modifies Cys160 of SKP1 | Enables SKP1-dependent degradation of neo-substrates (e.g., BRD4) in PROTAC applications. | [1][2][4] |
| SZL-P1-41 | PPI Inhibitor | Binds to Skp2, preventing its interaction with SKP1. | Triggers p53-independent cellular senescence and inhibits cancer cell self-renewal. | [5] |
| GH501 | PPI Inhibitor | Binds to SKP1, disrupting the SKP1-Skp2 interaction. | Inhibits the growth of castration-resistant prostate cancer xenografts. | [6] |
| 6-O-angeloylplenolin (6-OAP) | PPI Inhibitor | Binds to SKP1, leading to dissociation and degradation of Skp2. | Reduces the viability of A549 lung cancer cells. | [4][7] |
| Z0933M | PPI Inhibitor | Binds to the F-box binding interface of SKP1. | Elicits p53-dependent cell death. | [7] |
This table highlights the fundamental difference in approach: this compound directly and covalently engages SKP1, while the other listed compounds indirectly inhibit SCF E3 ligase activity by preventing the association of the substrate-recognition subunit (the F-box protein) with the core complex.
Experimental Data and Protocols
A thorough understanding of this compound's properties is rooted in the experimental data generated to date.
Binding Affinity and Selectivity of this compound
Current literature describes this compound as an early-stage covalent ligand, and as such, detailed quantitative data on its binding affinity (e.g., Ki or IC50 for SKP1 engagement) in a purified system is not extensively reported in the primary publication.[1] The initial discovery was based on a competitive activity-based protein profiling (ABPP) screen.[1][2]
Chemoproteomic profiling has revealed that this compound and its derivatives have a considerable number of off-targets, underscoring the need for further optimization to improve its selectivity profile.[1]
Cellular Activity of this compound-based PROTACs
The true potential of this compound lies in its application in PROTACs. An this compound-based PROTAC has been shown to induce the degradation of neo-substrates like BRD4 in a SKP1- and proteasome-dependent manner.[1] This demonstrates proof-of-concept for utilizing a covalent SKP1 binder to hijack the SCF E3 ligase for targeted protein degradation.
Key Experimental Methodologies
The characterization of this compound and other SKP1 inhibitors relies on a suite of biochemical and cellular assays.
Activity-Based Protein Profiling (ABPP)
-
Principle: This technique is used to identify and characterize enzyme activities in complex biological samples. In the case of this compound, a competitive ABPP screen was employed where covalent ligands competed against a fluorescently-labeled cysteine-reactive probe for binding to SKP1.[1][2]
-
Protocol Outline:
-
Incubate the purified SCF complex with varying concentrations of the test compound (e.g., this compound).
-
Add a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) followed by click chemistry to attach a reporter tag (e.g., a fluorophore).
-
Separate proteins by SDS-PAGE and visualize probe labeling by in-gel fluorescence scanning. A decrease in fluorescence intensity for SKP1 indicates that the test compound has bound to and blocked the probe's binding site.
-
Mass Spectrometry for Target Engagement and Site Identification
-
Principle: Mass spectrometry is used to identify the specific protein target of a covalent ligand and to map the precise amino acid residue that is modified.
-
Protocol Outline:
-
Treat cells or purified protein with the covalent binder.
-
Digest the proteins into smaller peptides using a protease (e.g., trypsin).
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the resulting data for peptides that have a mass shift corresponding to the addition of the covalent compound. Fragmentation data (MS/MS) will pinpoint the exact modified amino acid. For this compound, this identified C160 of SKP1 as the site of covalent modification.[1][2]
-
Co-immunoprecipitation (Co-IP)
-
Principle: This technique is used to study protein-protein interactions. For SKP1 PPI inhibitors, Co-IP is essential to demonstrate the disruption of the SKP1-F-box protein interaction.
-
Protocol Outline:
-
Lyse cells that have been treated with the inhibitor or a vehicle control.
-
Incubate the cell lysate with an antibody that specifically recognizes one of the interacting partners (e.g., anti-Skp2).
-
Use protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and analyze them by Western blotting using an antibody against the other interacting partner (e.g., anti-SKP1). A reduced amount of the co-precipitated protein in the inhibitor-treated sample indicates disruption of the interaction.
-
Visualizing the Landscape
To better understand the biological context and experimental approaches, the following diagrams illustrate key pathways and workflows.
Figure 1. Mechanism of the SCF E3 ligase and points of intervention for SKP1-targeted inhibitors.
References
- 1. Exploiting the Cullin E3 Ligase Adaptor Protein SKP1 for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploiting the Cullin E3 Ligase Adaptor Protein SKP1 for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Exploiting the Cullin E3 Ligase Adaptor Protein SKP1 for Targeted Protein Degradation - figshare - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Skp1 inhibitor has potent preclinical efficacy against castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A small-molecule Skp1 inhibitor elicits cell death by p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of SKP1-Recruiting PROTACs: A Comparative Analysis of Mutant vs. Wild-Type Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Proteolysis Targeting Chimeras (PROTACs) that recruit the SKP1 E3 ligase complex in degrading mutant versus wild-type proteins. While direct comparative data for the specific SKP1 recruiter EN884 is not currently available in published literature, this guide will use a well-documented example of another PROTAC targeting the Epidermal Growth Factor Receptor (EGFR) to illustrate the principles of selective degradation of mutant proteins. This example will provide a framework for understanding the potential differential efficacy of SKP1-recruiting PROTACs.
Introduction to this compound and SKP1-Recruiting PROTACs
This compound is a covalent recruiter of the SKP1 adaptor protein, a core component of the SKP1-CUL1-F-box (SCF) E3 ubiquitin ligase complex.[1][2][3] By incorporating this compound into a PROTAC, researchers can hijack the SCF complex to induce the ubiquitination and subsequent proteasomal degradation of specific target proteins.[1][2][3] This strategy has been successfully applied to degrade neo-substrate proteins such as BRD4 and the androgen receptor.[1][2] A key advantage of PROTACs is their potential to overcome drug resistance mechanisms, often driven by mutations in the target protein, by eliminating the entire protein rather than just inhibiting its activity.
Comparative Degradation: Mutant vs. Wild-Type EGFR (Illustrative Example)
While specific data for an this compound-based PROTAC is unavailable, a study on EGFR-targeting PROTACs, MS39 and MS154, provides a clear example of selective degradation of mutant over wild-type (WT) proteins.[4] This selectivity is attributed to the enhanced ability of the mutant EGFR to form a stable ternary complex with the PROTAC and the E3 ligase.[4]
Quantitative Degradation Data
The following table summarizes the degradation of mutant (Del19 and L858R) and wild-type EGFR by the PROTACs MS9449 (31) and MS9427 (72) in respective cell lines.
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| MS9449 (31) | EGFR (Del19) | HCC827 | 3.1 | >95 |
| EGFR (L858R) | H3255 | 10 | >95 | |
| EGFR (WT) | A431 | >1000 | <10 | |
| MS9427 (72) | EGFR (Del19) | HCC827 | 1.2 | >95 |
| EGFR (L858R) | H3255 | 5.6 | >95 | |
| EGFR (WT) | A431 | >1000 | <10 |
Data extracted from a study by Jin-Chao Liu, et al. (2022).[4]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTAC efficacy. Below are protocols for key experiments used to evaluate protein degradation and the mechanism of action of PROTACs.
Western Blot for Protein Degradation Quantification
This protocol is used to determine the extent of target protein degradation following PROTAC treatment.[5][6]
a. Cell Culture and Treatment:
-
Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., DMSO).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
c. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Denature the proteins by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
d. Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
e. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).[7][8][9][10][11]
a. Cell Treatment and Lysis:
-
Culture and treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to prevent degradation of the target protein.
-
Lyse the cells in a non-denaturing lysis buffer.
b. Immunoprecipitation:
-
Pre-clear the cell lysate with Protein A/G agarose beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase component (e.g., SKP1) or the target protein overnight at 4°C. A control IgG is used in a parallel sample.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.
c. Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
d. Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against the target protein and the E3 ligase component to confirm their co-precipitation.
Quantitative Mass Spectrometry for Proteome-wide Analysis
This technique provides an unbiased and comprehensive analysis of changes in the proteome following PROTAC treatment.[12][13][14][15]
a. Sample Preparation:
-
Treat cells with the PROTAC as described for the Western blot protocol.
-
Lyse the cells and digest the proteins into peptides using trypsin.
-
Label the peptides with tandem mass tags (TMT) for multiplexed quantitative analysis (optional).
b. LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
c. Data Analysis:
-
Identify and quantify the peptides and corresponding proteins using specialized software.
-
Determine the relative abundance of proteins in PROTAC-treated samples compared to control samples.
-
This allows for the assessment of on-target degradation and potential off-target effects.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of BRD4 and the Androgen Receptor, as well as a typical experimental workflow for evaluating PROTAC efficacy.
Caption: Simplified BRD4 signaling pathway.[16][17][18][19]
Caption: Overview of Androgen Receptor signaling.[20][21][22][23][24]
Caption: Experimental workflow for PROTAC evaluation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Exploiting the Cullin E3 Ligase Adaptor Protein SKP1 for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Degradation of Mutant and Wild-Type Epidermal Growth Factor Receptors Induced by Proteolysis-Targeting Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. sapient.bio [sapient.bio]
- 14. Protein Degrader [proteomics.com]
- 15. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 22. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. abeomics.com [abeomics.com]
Cross-Reactivity Profiling of EN884: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cross-reactivity profile of EN884, a covalent recruiter of the S-phase kinase-associated protein 1 (SKP1). This document summarizes available experimental data on its selectivity, details the methodologies for key experiments, and visualizes relevant biological pathways and workflows.
This compound has been identified as a cysteine-reactive covalent ligand that targets the SKP1 adapter protein, a core component of the SKP1-CUL1-F-box (SCF) E3 ubiquitin ligase complex.[1][2] The recruitment of E3 ligases is a promising strategy in targeted protein degradation. However, the selectivity of the recruiting molecule is paramount to avoid off-target effects and ensure therapeutic efficacy. This guide focuses on the initial characterization of this compound's selectivity.
Quantitative Cross-Reactivity Data
The initial assessment of this compound's selectivity was performed using a probe derived from it, SJH1-37m. Pulldown experiments followed by quantitative mass spectrometry revealed that while SJH1-37m successfully enriched its intended target, SKP1, it also co-precipitated a significant number of other cellular proteins, indicating a degree of cross-reactivity.
Table 1: On-Target and Off-Target Interaction Summary for this compound-derived Probe (SJH1-37m)
| Target Protein | Interaction Type | Quantitative Binding Data | Selectivity Concern |
| SKP1 | Covalent | Significantly enriched | On-Target |
| Other Cellular Proteins | Non-covalent/Covalent | 414 proteins significantly enriched | High |
Data is based on pulldown proteomics experiments with the SJH1-37m probe. Specific binding affinities for individual off-target proteins are not publicly available.
Table 2: Comparison of this compound with an Ideal Selective SKP1 Recruiter
| Feature | This compound (as represented by SJH1-37m probe) | Ideal Selective SKP1 Recruiter |
| On-Target Potency | Effective SKP1 engagement | High-affinity and specific SKP1 binding |
| Off-Target Interactions | 414 off-target proteins identified | Minimal to no binding to other cellular proteins |
| Selectivity across E3 Ligase Adapters | Data not available | High selectivity for SKP1 over other E3 ligase adapter proteins |
| Therapeutic Window | Potentially narrow due to off-target effects | Wide, with minimal toxicity |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's function and how its cross-reactivity was assessed, the following diagrams illustrate the relevant signaling pathway and the experimental workflow used in its profiling.
Caption: The SCF E3 Ubiquitin Ligase Pathway targeted by this compound.
Caption: Workflow for identifying protein targets of this compound.
Experimental Protocols
The cross-reactivity of this compound's derivative was primarily assessed using an affinity-based proteomics approach.
Affinity-Based Protein Profiling (ABPP) with a Covalent Probe
Objective: To identify the direct binding partners of an this compound-derived probe in a cellular context.
Methodology:
-
Probe Design: An this compound analog (SJH1-37m) was synthesized, incorporating a clickable handle (e.g., an alkyne group) for subsequent biotinylation.
-
Cell Treatment: Human embryonic kidney 293T (HEK293T) cells were treated with the SJH1-37m probe to allow for covalent modification of its cellular targets.
-
Cell Lysis: Following treatment, cells were lysed to release total cellular proteins.
-
Click Chemistry: A biotin-azide tag was attached to the alkyne handle of the probe-protein conjugates via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Affinity Purification: The biotinylated proteins were enriched from the cell lysate using streptavidin-coated magnetic beads.
-
Washing: The beads were washed extensively to remove non-specifically bound proteins.
-
Elution: The captured proteins were eluted from the beads.
-
Sample Preparation for Mass Spectrometry: The eluted proteins were denatured, reduced, alkylated, and digested into peptides, typically using trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the enriched proteins.
-
Data Analysis: The mass spectrometry data was processed using a proteomics software suite to identify the proteins that were significantly enriched in the probe-treated sample compared to a vehicle control.
Conclusion
The initial cross-reactivity profiling of the this compound-derived probe, SJH1-37m, indicates that while it successfully engages its intended target, SKP1, it also interacts with a considerable number of off-target proteins. This highlights a significant challenge in the development of this compound as a selective chemical tool or therapeutic agent. Future efforts will need to focus on medicinal chemistry optimization to improve its selectivity profile. The experimental workflows and data presented in this guide provide a framework for the continued evaluation of this compound and its analogs, emphasizing the critical need for comprehensive off-target profiling in the development of targeted protein degraders.
References
In Vivo Efficacy of EN884-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo validation of Proteolysis Targeting Chimeras (PROTACs) based on the EN884 moiety for the degradation of Bromodomain-containing protein 4 (BRD4). As specific in vivo efficacy data for an this compound-based PROTAC is not yet extensively published, this document will focus on its proposed mechanism of action and compare it with well-characterized alternative BRD4-targeting PROTACs. The guide will present supporting experimental data from preclinical studies of these alternatives to offer a framework for the potential in vivo performance of this compound-based degraders.
Introduction to BRD4-Targeting PROTACs
BRD4, a member of the Bromodomain and Extra-Terminal domain (BET) family, is a crucial epigenetic reader involved in the regulation of oncogenes like c-Myc.[1] Its overexpression is linked to various cancers, making it a prime therapeutic target.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[2] They consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker.[2] This technology offers a powerful alternative to traditional inhibitors by eliminating the target protein, potentially leading to a more profound and lasting pharmacological effect.[1]
This compound is identified as a BRD4 degrader that functions in a SKP1- and proteasome-dependent manner, suggesting its utility in constructing PROTACs that recruit the SKP1-Cullin-F box (SCF) E3 ligase complex.[2][3] This guide will compare this mechanism with that of other prominent BRD4 PROTACs that recruit the von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligases.
Signaling Pathway and Mechanism of Action
A BRD4-targeting PROTAC works by forming a ternary complex between BRD4, the PROTAC molecule, and an E3 ubiquitin ligase.[1] This proximity facilitates the transfer of ubiquitin to BRD4, marking it for degradation by the 26S proteasome.[1] The PROTAC is then released and can catalytically induce the degradation of multiple BRD4 proteins.[1]
Comparative In Vivo Efficacy of BRD4 PROTACs
While specific in vivo data for an this compound-based PROTAC is pending, the following tables summarize the efficacy of alternative BRD4 PROTACs in preclinical xenograft models. These alternatives, such as ARV-771 (VHL-based) and dBET1 (CRBN-based), have demonstrated significant anti-tumor activity.
Table 1: Tumor Growth Inhibition in Xenograft Models
| PROTAC Name | Cancer Cell Line | Mouse Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression | Reference |
| ARV-771 | 22Rv1 (Prostate Cancer) | Nu/Nu Mice | 10 mg/kg, s.c., daily | Tumor regression observed | [4][5] |
| ARV-771 | HEL92.1.7 (sAML) | NSG Mice | Not Specified | Greater reduction in leukemia burden vs. inhibitor | [6] |
| dBET1 | MV4;11 (AML) | NSG Mice | 50 mg/kg, i.p., daily | Significant tumor growth inhibition | [7] |
| MZ1 | P388-D1 (Leukemia) | BALB/c Mice | Not Specified | Strong inhibitory effect on tumor growth | [1] |
| QCA570 | Leukemia Xenograft | Not Specified | Well-tolerated doses | Complete and durable tumor regression | [1] |
| CFT-2718 | LX-36 (SCLC PDX) | Not Specified | Not Specified | Significantly greater efficacy than CDK9 inhibitor | [8] |
Table 2: Comparative Pharmacodynamic and Safety Data
| PROTAC Name | Key Pharmacodynamic Effects in Tumor | Safety/Tolerability | Reference |
| ARV-771 | 37% BRD4 and 76% c-MYC downregulation in 22Rv1 xenografts. | Well-tolerated. | [4] |
| DP1 | Durable degradation of target proteins. | No significant weight loss. | [1] |
| MZ1 | Suppressed BRD4 expression in tumor. | Lower toxicity compared to inhibitors. | [1] |
| ARV-825 | Depletion of BET and c-Myc proteins in vivo. | Not Specified. | [1] |
Comparative Pharmacokinetic Profiles
The "Beyond Rule of Five" characteristics of PROTACs present unique pharmacokinetic (PK) challenges.[9] However, several BRD4 PROTACs have demonstrated favorable PK profiles in preclinical models, enabling in vivo efficacy.[9]
Table 3: Pharmacokinetic Parameters of BRD4 PROTACs in Mice
| PROTAC Name | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Reference |
| ARV-771 | 10 mg/kg, s.c. | 1200 ± 230 | 8 | Not specified | Not specified | [4][5] |
| Generic PROTAC | 5 mg/kg, i.p. | 94.1 | Not specified | Not specified | 0.481 | [10] |
| Generic PROTAC | 5 mg/kg, s.c. | 221 | Not specified | Not specified | 1.58 | [10] |
Data presented is compiled from various preclinical studies and may not be directly comparable due to differences in experimental conditions.
Experimental Protocols for In Vivo Validation
The following provides a generalized methodology for assessing the in vivo efficacy of a BRD4-targeting PROTAC, synthesized from protocols reported in the literature.[1][]
Xenograft Mouse Model
-
Cell Culture: Culture the desired cancer cell line (e.g., 22Rv1 for prostate cancer) under standard conditions.
-
Implantation: Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cells, suspended in a mixture of serum-free media and Matrigel, into the flank of immunocompromised mice (e.g., Nu/Nu or NSG mice).[1]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before initiating treatment. Randomize mice into control and treatment groups.[1]
PROTAC Formulation and Administration
-
Formulation: The formulation depends on the PROTAC's physicochemical properties and the administration route. A common vehicle for subcutaneous (s.c.) or intraperitoneal (i.p.) injection may consist of DMSO, PEG300, and saline.[1] For oral administration, a suspension in 0.5% methylcellulose and 0.2% Tween 80 may be used.[1]
-
Administration: Administer the PROTAC solution at the desired dose and schedule (e.g., daily).
Efficacy and Tolerability Monitoring
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: (Length x Width²)/2.[1]
-
Body Weight: Monitor the body weight of the animals 2-3 times per week as an indicator of general toxicity.[1]
-
Survival: In systemic disease models or long-term studies, monitor overall survival.[1]
Pharmacodynamic (PD) Analysis
-
Tissue Collection: At the end of the study or at specific time points, euthanize the animals and collect tumors, blood (for plasma), and other organs.[1]
-
Western Blotting: Prepare protein lysates from tumor tissues to quantify the levels of BRD4 and downstream markers like c-Myc, comparing treatment groups to the vehicle control.[]
-
Immunohistochemistry (IHC): Perform IHC on tumor sections to visualize and quantify the reduction of BRD4 protein in situ.
Pharmacokinetic (PK) Analysis
-
Dosing: Administer a single dose of the PROTAC via the intended clinical route (e.g., i.v., p.o., or s.c.).
-
Blood Sampling: Collect blood samples at multiple time points post-administration.
-
LC-MS/MS Analysis: Quantify the concentration of the PROTAC in plasma using a validated LC-MS/MS method.
-
Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.[12]
Logical Comparison of E3 Ligase Recruiters
The choice of E3 ligase can significantly impact a PROTAC's efficacy, selectivity, and potential for resistance. This compound recruits the SKP1-Cullin-F box (SCF) complex, adding to the toolbox of E3 ligases available for PROTAC design, which is currently dominated by VHL and CRBN.
Conclusion
While in vivo efficacy data for an this compound-based PROTAC is not yet publicly available, its mechanism of action via SKP1-dependent degradation of BRD4 presents a novel and promising approach. The extensive preclinical data from alternative BRD4 PROTACs, such as ARV-771 and dBET1, demonstrate that targeted degradation of BRD4 is a viable and highly effective therapeutic strategy, capable of inducing profound and durable anti-tumor responses in vivo. The validation of this compound-based PROTACs in preclinical models will be a critical next step in determining their therapeutic potential and will be guided by the established experimental frameworks outlined in this guide. The expansion of the E3 ligase toolbox to include SKP1 offers the potential to overcome resistance mechanisms and broaden the applicability of PROTAC technology.
References
- 1. benchchem.com [benchchem.com]
- 2. Protacs: Chimeric molecules that target proteins to the Skp1–Cullin–F box complex for ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel BET protein Proteolysis Targeting Chimera (BET-PROTAC) exerts superior lethal activity than Bromodomain Inhibitor (BETi) against post-myeloproliferative Neoplasm (MPN) Secondary (s) AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of EN884-Based Protein Degraders Against Established Benchmarks
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Review
In the rapidly advancing field of targeted protein degradation, novel E3 ligase recruiters are critical for expanding the scope of this therapeutic modality. This guide provides a comprehensive performance comparison of degraders utilizing EN884, a covalent recruiter of the SKP1 adapter protein, against well-established protein degraders targeting Bromodomain-containing protein 4 (BRD4) and the Androgen Receptor (AR). This analysis is supported by quantitative experimental data and detailed methodologies to ensure a thorough and objective evaluation.
Performance Benchmarking: this compound Degraders vs. Key Competitors
The efficacy of protein degraders is primarily determined by their potency (DC50 - the concentration required to degrade 50% of the target protein) and efficiency (Dmax - the maximum percentage of protein degradation). The following tables summarize the performance of this compound-based PROTACs in comparison to widely used degraders for BRD4 and the Androgen Receptor.
Table 1: BRD4 Degraders - Comparative Performance
| Degrader | Target Protein | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Reference |
| SJH-01-148A (this compound-based) | BRD4 | SKP1/CUL1 | 231T | ~100-300 nM | >90% at 300 nM | [1][2] |
| MZ1 | BRD4 | VHL | HeLa | ~24 nM | >95% at 1 µM | [3][4] |
| dBET1 | BRD4 | CRBN | 22Rv1 | ~4 nM | >95% at 100 nM | [5] |
| ARV-825 | BRD4 | CRBN | Burkitt's Lymphoma (BL) | <1 nM | Not Reported | [6] |
Table 2: Androgen Receptor (AR) Degraders - Comparative Performance
| Degrader | Target Protein | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Reference |
| SJH-02-116A (this compound-based) | Androgen Receptor (AR) | SKP1/CUL1 | LNCaP | ~300-1000 nM | >75% at 1 µM | [1][2] |
| ARV-110 | Androgen Receptor (AR) | CRBN | VCaP | ~1 nM | >90% | [7][8] |
Visualizing the Mechanisms and Workflows
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated.
References
- 1. biorxiv.org [biorxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Exploiting the Cullin E3 Ligase Adaptor Protein SKP1 for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. figshare.com [figshare.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Discovery of Monovalent Direct Degraders of BRD4 That Act Via the Recruitment of DCAF11 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Identifying and Disposing of Chemical Compound EN884 in a Laboratory Setting
The proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. The identifier "EN884" does not correspond to a specific, universally recognized chemical substance. Instead, it appears to be part of a product or catalog number used by chemical suppliers. Different products with similar identifiers possess distinct hazard profiles, necessitating different disposal protocols.
It is imperative for researchers, scientists, and drug development professionals to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact product in their possession. The SDS contains detailed information regarding the chemical's properties, hazards, handling, storage, and disposal.
Summary of Hazards for Similarly Identified Products
To underscore the importance of precise product identification, the following table summarizes the varying hazard classifications for products with identifiers similar to "this compound".
| Product Identifier | Hazard Classifications | Key Disposal Considerations |
| E9884 | Acute toxicity (Inhalation, Category 4), Serious eye irritation (Category 2A), Specific target organ toxicity — repeated exposure (Category 2), Harmful to aquatic life (Category 3)[1] | Avoid release to the environment. Dispose of as dry, hazardous waste.[1] |
| MABE884 | Not classified as hazardous.[2] | Take up with liquid-absorbent material and dispose of properly.[2] |
| Product 168769 | Flammable liquid (Category 3), Aspiration hazard (Category 1) | Dispose of as flammable hazardous waste. Keep away from ignition sources. |
General Procedures for Laboratory Chemical Disposal
In the absence of a specific SDS for "this compound," a generalized workflow for the safe disposal of an unknown or unclassified chemical should be followed. This ensures that all safety and regulatory precautions are met.
Disposal Workflow for Unidentified Laboratory Chemicals
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
